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  • Product: Butyl 5-sulphamoyl-o-anisate
  • CAS: 53371-99-6

Core Science & Biosynthesis

Foundational

Butyl 5-sulphamoyl-o-anisate chemical structure and molecular weight

In-Depth Technical Guide: Butyl 5-Sulphamoyl-o-Anisate – Structural Dynamics and Synthetic Applications Executive Summary As a Senior Application Scientist in API (Active Pharmaceutical Ingredient) process development, o...

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Author: BenchChem Technical Support Team. Date: April 2026

In-Depth Technical Guide: Butyl 5-Sulphamoyl-o-Anisate – Structural Dynamics and Synthetic Applications

Executive Summary

As a Senior Application Scientist in API (Active Pharmaceutical Ingredient) process development, optimizing amidation reactions for substituted benzamides is a recurring and critical challenge.1[1] serves as a pivotal intermediate in the synthesis of neuroleptic agents, including Sulpiride, Amisulpride, and Levosulpiride. This whitepaper dissects the structural properties of this specific ester and explains the mechanistic causality behind its selection over free acid or methyl ester alternatives in pharmaceutical workflows.

Physicochemical Profiling & Structural Elucidation

To engineer a robust synthetic route, we must first analyze the molecular architecture of our starting materials. Butyl 5-sulphamoyl-o-anisate features an ortho-methoxy group (the anisate core) which sterically and electronically modulates the reactivity of the adjacent ester carbonyl. The para-sulfamoyl group is pharmacophorically essential for the dopaminergic D2/D3 receptor antagonism exhibited by the final APIs.

Table 1: Quantitative Physicochemical Data

PropertyValue
IUPAC Name Butyl 5-sulfamoyl-2-methoxybenzoate
CAS Number 53371-99-6
Molecular Formula C12H17NO5S[2]
Molecular Weight 287.33 g/mol [2]
Core Structure Ortho-anisate derivative
Functional Groups Butyl ester, Methoxy ether, Primary sulfonamide

Mechanistic Role in API Synthesis: The Causality of Experimental Choices

A common question in process chemistry is: Why specify the butyl ester rather than the free acid (3[3]) or the methyl ester? The answer lies in thermodynamic control and phase management during the nucleophilic acyl substitution step.

When synthesizing Sulpiride, the intermediate must undergo amidation with an amine, typically 4[4].

  • Thermodynamic Drive: Amidation of an ester is an equilibrium process. To drive the reaction to completion, the leaving group (an alcohol) must be continuously removed. 1-Butanol has a boiling point of 117.7°C. This allows us to run the reaction at elevated temperatures (90–100°C) to overcome the activation energy barrier imposed by the sterically hindered ortho-methoxy group. We can simultaneously distill off the 1-butanol to shift the equilibrium forward (Le Chatelier's Principle) without losing the volatile amine nucleophile, which boils at ~162°C[4]. If a methyl ester were used, the liberated methanol (bp 64.7°C) would reflux at a much lower temperature, stalling the reaction kinetics unless conducted under high pressure.

  • Phase Transfer & Solubility: The lipophilic butyl chain significantly enhances the solubility of the intermediate in non-polar organic solvents during upstream extraction processes, preventing premature crystallization and yield loss.

Pathway A Butyl 5-sulphamoyl-o-anisate (Ester Intermediate) C Tetrahedral Intermediate A->C Nucleophilic Attack B 2-(Aminomethyl)- 1-ethylpyrrolidine B->C D Sulpiride API (Benzamide) C->D Elimination E 1-Butanol (Byproduct) C->E Leaving Group

Synthetic pathway from Butyl 5-sulphamoyl-o-anisate to Sulpiride via nucleophilic acyl substitution.

Experimental Workflow: Amidation Protocol for Benzamide Synthesis

The following protocol outlines a self-validating system for the amidation of Butyl 5-sulphamoyl-o-anisate. Every step is designed with built-in physical or analytical checkpoints to ensure process integrity.

Step 1: Reagent Preparation & Moisture Control

  • Causality: Water competes with the amine as a nucleophile, leading to the irreversible hydrolysis of the ester into 5[5] (5-sulfamoyl-2-methoxybenzoic acid).

  • Action: Dry Butyl 5-sulphamoyl-o-anisate (1.0 eq) and 2-(aminomethyl)-1-ethylpyrrolidine (1.2 eq) over 3Å molecular sieves. Purge the reactor with inert nitrogen gas.

Step 2: Nucleophilic Acyl Substitution

  • Causality: The ortho-methoxy group creates significant steric hindrance around the carbonyl carbon, requiring thermal energy to reach the tetrahedral transition state.

  • Action: Heat the neat mixture (or a high-boiling solvent solution such as toluene) to 90–100°C under continuous mechanical agitation.

Step 3: Distillation of 1-Butanol

  • Causality: Continuous removal of the 1-butanol byproduct prevents the reverse reaction and thermodynamically pulls the reaction to completion.

  • Action: Equip the reactor with a Dean-Stark apparatus or fractional distillation column. The reaction is deemed kinetically complete when the physical evolution of butanol ceases.

Step 4: Crystallization & Isolation

  • Causality: The target API (Sulpiride) possesses different solubility parameters than the starting ester, allowing for selective precipitation.

  • Action: Cool the mixture to 5°C. Induce crystallization by adding a cold anti-solvent (e.g., diisopropyl ether). Filter and wash the crude API to remove residual amine.

Step 5: Analytical Validation

  • Causality: A protocol is only as reliable as its validation mechanism. We must confirm the complete consumption of the starting ester and the absence of the hydrolyzed acid impurity.

  • Action: Perform HPLC analysis at 220 nm. The disappearance of the peak corresponding to Butyl 5-sulphamoyl-o-anisate (MW: 287.33 g/mol ) and the appearance of the API peak validates the success of the amidation.

Workflow Step1 1. Reagent Preparation Dry Solvent & Inert Atmosphere Step2 2. Nucleophilic Acyl Substitution Reflux at 90-100°C Step1->Step2 Step3 3. Distillation of 1-Butanol Shift Equilibrium (Le Chatelier) Step2->Step3 Step4 4. Crystallization & Filtration Isolate Crude API Step3->Step4 Step5 5. Analytical Validation HPLC (Purity) & NMR (Structure) Step4->Step5

Experimental workflow for the amidation of Butyl 5-sulphamoyl-o-anisate and analytical validation.

Handling, Stability, and Storage Protocols

To maintain the chemical integrity of Butyl 5-sulphamoyl-o-anisate, it must be strictly protected from ambient moisture. Hydrolytic degradation yields 5-sulfamoyl-2-methoxybenzoic acid, a highly regulated impurity in pharmacopeial monographs[5]. Store the compound in tightly sealed, opaque containers at 2–8°C to suppress both thermal degradation and photo-oxidation.

References

  • Title: CAS 53371-99-6 | butyl 5-sulphamoyl-o-anisate supply Source: Guidechem URL: 1

  • Title: Butyl 5-sulfamoyl-o-anisate | 53371-99-6 Source: BuyersGuideChem URL: 2

  • Title: 5-sulphamoyl-o-anisic acid — Chemical Substance Information Source: NextSDS URL: 3

  • Title: 22117-85-7 Sulpiride EP impurity D - Reference Standard Source: SynThink URL: 5

  • Title: (S)-2-(Aminomethyl)-1-ethylpyrrolidine Source: Echemi URL: 4

Sources

Exploratory

Butyl 5-Sulphamoyl-o-Anisate: Receptor Binding Affinity Studies and Pharmacophore Profiling

Executive Summary & Mechanistic Rationale In the landscape of neuropharmacology, substituted benzamides such as sulpiride and amisulpride represent a cornerstone class of Dopamine D2/D3 receptor antagonists. However, the...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

In the landscape of neuropharmacology, substituted benzamides such as sulpiride and amisulpride represent a cornerstone class of Dopamine D2/D3 receptor antagonists. However, the synthesis and structural optimization of these APIs rely heavily on specific precursor intermediates. Butyl 5-sulfamoyl-o-anisate (CAS 53371-99-6) is an esterified derivative and a critical synthetic intermediate in the benzamide pipeline[1][2].

While clinical attention is naturally focused on the final active pharmaceutical ingredients (APIs), investigating the receptor binding affinity of intermediates like butyl 5-sulphamoyl-o-anisate is a critical regulatory and scientific necessity. As a Senior Application Scientist, I design these binding studies not to prove efficacy, but to establish a self-validating system of impurity profiling and Structure-Activity Relationship (SAR) mapping [3].

The Causality of Binding: Why the Ester Fails to Bind

To understand the binding mechanics, we must look at the D2 receptor's orthosteric pocket. High-affinity binding of benzamides requires a basic tertiary amine (e.g., the ethylpyrrolidine ring in sulpiride) to form a critical electrostatic salt bridge with the highly conserved Aspartate 114 (Asp114) residue in transmembrane domain 3 (TM3) of the D2 receptor.

Butyl 5-sulphamoyl-o-anisate lacks this basic amine, replacing it with a lipophilic butyl ester. Consequently, we hypothesize its intrinsic binding affinity to be negligible. Proving this quantitatively ensures that residual unreacted intermediates in API batches do not exert off-target neuropharmacological effects, thereby satisfying stringent pharmacopeial safety standards[3].

Dopamine D2 Receptor Signaling Pathway

Dopamine D2 receptors are G protein-coupled receptors (GPCRs) that primarily couple to the Gi/o protein family. Activation by an agonist inhibits adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels. Antagonists (like sulpiride) block this interaction, preventing the drop in cAMP.

D2_Signaling Ligand Ligand (Benzamide) Receptor Dopamine D2 Receptor Ligand->Receptor Binds GProtein Gαi/o Protein Receptor->GProtein Activates Adenylate Adenylyl Cyclase GProtein->Adenylate Inhibits cAMP ↓ cAMP Adenylate->cAMP Reduces

Dopamine D2 receptor Gi/o-coupled signaling and adenylate cyclase inhibition.

Experimental Protocol: Competitive Radioligand Binding Assay

To accurately quantify the binding affinity ( Ki​ ) of butyl 5-sulphamoyl-o-anisate, we employ a competitive radioligand displacement assay using [3H] spiperone. The choice of [3H] spiperone is deliberate: its ultra-high affinity ( Kd​≈0.05 nM) for D2 receptors provides a robust, highly sensitive baseline for detecting even weak displacement by test compounds[4][5].

Phase 1: Membrane Preparation
  • Cell Culture: Culture HEK293 cells stably expressing human dopamine D2 (long isoform) receptors to 80-90% confluency[4].

  • Harvesting: Wash cells with ice-cold Phosphate-Buffered Saline (PBS) and harvest via scraping. Centrifuge at 1,000×g for 5 minutes at 4°C.

  • Homogenization: Resuspend the cell pellet in ice-cold membrane preparation buffer (50 mM Tris-HCl, pH 7.4, supplemented with protease inhibitors). Homogenize using a Dounce glass homogenizer (15-20 strokes)[4].

  • Ultracentrifugation: Centrifuge the homogenate at 40,000×g for 20 minutes at 4°C to isolate the membrane fraction[4]. Resuspend the pellet in assay buffer and quantify protein concentration via BCA assay.

Phase 2: Assay Incubation (The Self-Validating Matrix)

To ensure the assay is self-validating, every plate must include total binding (TB) wells and non-specific binding (NSB) wells.

  • Buffer Preparation: Prepare the assay buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4[4].

  • Reaction Mixture: In a 96-well deep-well plate, combine:

    • 50μL of [3H] spiperone (final concentration ∼0.2 nM)[5].

    • 50μL of the test compound (Butyl 5-sulphamoyl-o-anisate) across a 10-point log concentration gradient (from 10−10 M to 10−4 M).

    • 100μL of HEK293-D2 membrane suspension ( ∼10−20μg protein/well)[5].

  • Controls:

    • Total Binding: Substitute test compound with assay buffer.

    • Non-Specific Binding: Substitute test compound with 10μM S-sulpiride or (+)-butaclamol[4][6].

  • Incubation: Incubate the plates in the dark at 25°C for 120 minutes to reach thermodynamic equilibrium.

Phase 3: Filtration and Quantification
  • Termination: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific radioligand adhesion)[4].

  • Washing: Wash filters three times with 1mL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4) to remove unbound [3H] spiperone.

  • Scintillation: Transfer filters to vials, add 3mL of liquid scintillation cocktail, and quantify retained radioactivity (Counts Per Minute, CPM) using a microplate scintillation counter[4].

Assay_Workflow Prep 1. Membrane Preparation (HEK293-D2 Cells) Incubate 2. Incubation [3H]Spiperone + Test Ligand Prep->Incubate Filter 3. Rapid Vacuum Filtration (GF/C Filters) Incubate->Filter Wash 4. Ice-Cold Buffer Wash (Remove Unbound Ligand) Filter->Wash Count 5. Liquid Scintillation Counting Wash->Count Analyze 6. Cheng-Prusoff Ki Calculation Count->Analyze

Step-by-step workflow for competitive radioligand binding assays.

Data Analysis & Quantitative Profiling

Raw CPM data is converted to percentage of specific binding. The IC50​ (concentration inhibiting 50% of specific binding) is determined via non-linear regression analysis (sigmoidal dose-response curve).

Because IC50​ is dependent on the radioligand concentration, we must calculate the absolute inhibition constant ( Ki​ ) using the Cheng-Prusoff equation [4][6]:

Ki​=1+Kd​[L]​IC50​​

Where [L] is the concentration of [3H] spiperone used, and Kd​ is its dissociation constant.

Representative SAR Profiling Data

The following table summarizes the comparative binding affinities, highlighting the dramatic loss of affinity when the basic amine of the benzamide pharmacophore is replaced by a butyl ester.

CompoundTarget Receptor IC50​ (nM) Ki​ (nM)Pharmacological Profile
Haloperidol (Reference)D21.5~0.5Potent Antagonist
Sulpiride (Active API)D227.3~9.1Selective Antagonist[7]
Amisulpride (Active API)D28.4~2.8Selective Antagonist
Butyl 5-sulphamoyl-o-anisate D2> 10,000> 10,000Inactive / No Binding

Interpretation: As predicted by the mechanistic rationale, butyl 5-sulphamoyl-o-anisate exhibits a Ki​>10μM , indicating a complete lack of meaningful interaction with the D2 receptor. This confirms its safety profile as an API intermediate; trace residual amounts in final drug formulations will not cross-react with dopaminergic pathways.

Conclusion

Conducting receptor binding affinity studies on synthetic intermediates like butyl 5-sulphamoyl-o-anisate is a masterclass in negative data validation. By applying rigorous, self-validating radioligand displacement protocols, we confirm that the absence of the basic pyrrolidine moiety abolishes D2 receptor affinity. This data is indispensable for regulatory submissions (e.g., NDA/ANDA impurity profiling) and guides medicinal chemists in understanding the absolute boundaries of the benzamide pharmacophore.

References

  • apicule.com - Methyl 5-sulfamoyl-o-anisate (CAS No: 33045-52-2) API Intermediate Manufacturers.
  • buyersguidechem.com - Butyl 5-sulfamoyl-o-anisate | 53371-99-6.
  • guidechem.com - CAS 53371-99-6 | butyl 5-sulphamoyl-o-anisate supply.
  • veeprho.com - Sulpiride EP Impurity B | CAS 33045-52-2.
  • benchchem.com - Application Notes and Protocols for a Selective Dopamine D2/D3 Receptor Antagonist.
  • nih.gov - Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors.
  • nih.gov - Impact of D2 Receptor Internalization on Binding Affinity of Neuroimaging Radiotracers.
  • acs.org - Binding Interactions of Dopamine and Apomorphine in D2High and D2Low States of Human Dopamine D2 Receptor Using Computational and Experimental Techniques.

Sources

Protocols & Analytical Methods

Method

Application Note: Comprehensive NMR Spectroscopy Characterization of Butyl 5-sulphamoyl-o-anisate

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Advanced Analytical Protocol & Structural Elucidation Guide Introduction & Chemical Context Butyl 5-sulphamoyl-o-anis...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Advanced Analytical Protocol & Structural Elucidation Guide

Introduction & Chemical Context

Butyl 5-sulphamoyl-o-anisate (IUPAC: butyl 2-methoxy-5-sulfamoylbenzoate, CAS: 53371-99-6)[1] is a critical esterified intermediate utilized in the synthesis of substituted benzamide antipsychotics, most notably sulpiride and levosulpiride[2]. In pharmaceutical development, the structural integrity of this intermediate is paramount. Incomplete esterification, residual starting materials, or hydrolytic degradation can lead to the downstream carryover of impurities—such as 2-methoxy-5-sulfamoylbenzoic acid (known pharmacopeially as Sulpiride EP Impurity D)[3]. Such impurities directly compromise the safety, efficacy, and regulatory compliance of the final Active Pharmaceutical Ingredient (API).

This application note details a rigorous, self-validating Nuclear Magnetic Resonance (NMR) spectroscopy protocol designed to confirm the identity, purity, and exact structural connectivity of butyl 5-sulphamoyl-o-anisate from first principles.

Experimental Design & Sample Preparation Protocol

A robust analytical method begins with sample preparation. The choices made here dictate the resolution and accuracy of the resulting spectra.

Causality in Solvent Selection

Butyl 5-sulphamoyl-o-anisate possesses a lipophilic butyl chain juxtaposed with highly polar, hydrogen-bonding moieties (the sulfonamide and ester groups). Dimethyl sulfoxide-d6 (DMSO-d6) is the mandatory solvent for this characterization[4].

  • Why avoid protic solvents? Solvents like Methanol-d4 induce rapid deuterium exchange with the labile protons of the sulfonamide (-SO₂NH₂) group, obliterating the signal.

  • Why DMSO-d6? DMSO-d6 strongly solvates the polar groups, preventing aggregation, and shifts the -NH₂ resonance into a distinct, observable region (~7.35 ppm) without overlapping the critical aromatic signals.

Step-by-Step Preparation Workflow
  • Weighing: Accurately weigh 15–20 mg of the analyte for 1D ¹H NMR, or 50–60 mg if 1D ¹³C and 2D NMR experiments are to be acquired.

  • Dissolution: Add 0.6 mL of anhydrous DMSO-d6 containing 0.03% v/v Tetramethylsilane (TMS) as an internal chemical shift reference (δ 0.00 ppm).

  • Homogenization: Vortex the mixture vigorously for 30 seconds. If micro-particulates persist, sonicate for 1–2 minutes at room temperature to ensure a perfectly isotropic solution.

  • Transfer: Carefully transfer the clear solution into a high-quality, precision-glass 5 mm NMR tube using a clean glass Pasteur pipette.

  • Degassing (Critical Step): Purge the NMR tube with dry nitrogen gas for 10–15 seconds. Displacing dissolved paramagnetic oxygen narrows the linewidths, ensuring sharp resolution of fine J-couplings in the aromatic region.

NMR Acquisition Parameters

To build a self-validating dataset, both 1D and 2D NMR spectra must be acquired under optimized conditions. The relaxation delay (D1) is deliberately extended to ensure the quantitative integration of the -NH₂ protons and the quaternary carbons, which typically exhibit longer longitudinal relaxation times (T₁).

Table 1: Optimized NMR Acquisition Parameters (400 MHz / 100 MHz)
Parameter¹H NMR¹³C NMRMechanistic Rationale
Pulse Sequence zg30 (30° pulse)zgpg30 (WALTZ-16 decoupled)Prevents spin saturation; allows faster pulsing while maintaining quantitative accuracy.
Relaxation Delay (D1) 2.0 - 3.0 s2.0 - 3.0 sEnsures full T₁ relaxation of the quadrupolar-broadened -NH₂ and quaternary carbons.
Number of Scans (NS) 16 - 32512 - 1024Achieves high signal-to-noise ratio (SNR) for the dilute ¹³C nuclei (~1% natural abundance).
Spectral Width (SW) 15 ppm250 ppmBroad enough to capture the highly deshielded ester carbonyl carbon (~165 ppm).
Temperature 298 K298 KStandard ambient temperature prevents thermal shifting of the hydrogen-bonded -NH₂ signal.

Spectral Assignments & Structural Elucidation

The structural elucidation of butyl 5-sulphamoyl-o-anisate relies on identifying four distinct chemical environments: the aliphatic butyl chain, the methoxy singlet, the 1,2,5-trisubstituted aromatic system, and the sulfonamide protons.

Table 2: Expected ¹H NMR Chemical Shifts (DMSO-d6, 400 MHz)
PositionChemical Shift (δ, ppm)MultiplicityIntegrationCoupling (J, Hz)Structural Assignment
C4' (Butyl) 0.95Triplet (t)3H~7.5-CH₂-CH₂-CH₂-CH₃
C3' (Butyl) 1.45Multiplet (m)2H--CH₂-CH₂-CH₂ -CH₃
C2' (Butyl) 1.68Multiplet (m)2H--CH₂-CH₂ -CH₂-CH₃
O-CH₃ 3.85Singlet (s)3H-Methoxy group at C-2
C1' (Butyl) 4.25Triplet (t)2H~6.5-O-CH₂ -CH₂-
H-3 (Ar) 7.27Doublet (d)1H~8.5Aromatic proton ortho to methoxy
-SO₂NH₂ 7.35Broad Singlet (br s)2H-Sulfonamide protons
H-4 (Ar) 7.97Doublet of doublets (dd)1H~8.5, 2.5Aromatic proton meta to methoxy
H-6 (Ar) 8.17Doublet (d)1H~2.5Aromatic proton ortho to ester

Causality of Aromatic Shifts: The aromatic ring is a classic 1,2,5-trisubstituted system[2]. The H-6 proton is highly deshielded (δ ~8.17 ppm) due to the synergistic electron-withdrawing anisotropic effects of the adjacent ester carbonyl and the meta-sulfonamide group. The sulfonamide protons appear as a broad singlet due to the quadrupolar relaxation of the ¹⁴N nucleus.

Table 3: Expected ¹³C NMR Chemical Shifts (DMSO-d6, 100 MHz)
PositionChemical Shift (δ, ppm)TypeStructural Assignment
C4' (Butyl) 13.5CH₃Aliphatic terminal methyl
C3' (Butyl) 18.8CH₂Aliphatic methylene
C2' (Butyl) 30.2CH₂Aliphatic methylene
O-CH₃ 56.5CH₃Methoxy carbon
C1' (Butyl) 65.2CH₂Oxymethylene carbon
C-3 (Ar) 114.6CHAromatic CH (ortho to OCH₃)
C-1 (Ar) 116.6CqAromatic quaternary (ipso to ester)
C-6 (Ar) 127.8CHAromatic CH (ortho to ester)
C-4 (Ar) 130.9CHAromatic CH (para to ester)
C-5 (Ar) 136.2CqAromatic quaternary (ipso to SO₂NH₂)
C-2 (Ar) 159.5CqAromatic quaternary (ipso to OCH₃)
C=O (Ester) 165.0CqEster carbonyl

Self-Validating Protocol via 2D NMR

A 1D spectrum alone cannot definitively prove the connectivity of the ester and methoxy groups to the specific positions on the aromatic ring. To establish a self-validating system , 2D Heteronuclear Multiple Bond Correlation (HMBC) is mandatory. HMBC detects long-range (²J and ³J) carbon-proton couplings, effectively bridging isolated spin systems.

  • Ester Linkage Validation: The oxymethylene protons of the butyl group (H-1', δ 4.25) must show a strong ³J correlation across the oxygen atom to the ester carbonyl carbon (C=O, δ ~165.0).

  • Methoxy Linkage Validation: The methoxy protons (δ 3.85) must show a ³J correlation to the highly deshielded aromatic C-2 carbon (δ ~159.5).

HMBC_Logic H_OMe Methoxy Protons (1H: δ 3.85) C_2 Aromatic C-2 (13C: δ 159.5) H_OMe->C_2 ^3J (HMBC) H_Butyl Butyl H-1' (1H: δ 4.25) C_Carbonyl Ester Carbonyl (13C: δ 165.0) H_Butyl->C_Carbonyl ^3J (HMBC) H_6 Aromatic H-6 (1H: δ 8.17) H_6->C_Carbonyl ^3J (HMBC) C_5 Aromatic C-5 (SO2) (13C: δ 136.2) H_6->C_5 ^2J (HMBC)

Caption: Key HMBC (1H-13C) long-range correlations validating the structural linkages.

Analytical Workflow Visualization

The following diagram maps the logical progression from sample preparation to final structural proof, ensuring no analytical gaps exist in the characterization pipeline.

NMR_Workflow N1 1. Sample Preparation Dissolve in Anhydrous DMSO-d6 N2 2. 1D NMR Acquisition 1H (400 MHz) & 13C (100 MHz) N1->N2 N3 3. 2D NMR Validation COSY, HSQC, HMBC N2->N3 N4 4. Spectral Processing FT, Phase/Baseline Correction N3->N4 N5 5. Structural Elucidation Peak Assignment & Linkage Proof N4->N5

Caption: End-to-end self-validating NMR spectroscopy workflow for intermediate characterization.

References

  • BuyersGuideChem. "Butyl 5-sulfamoyl-o-anisate | 53371-99-6". BuyersGuideChem Database.
  • Xu, W. L., et al. "Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate." ResearchGate, July 2018.
  • SynThink Chemicals. "22117-85-7 Sulpiride EP impurity D - Reference Standard." SynThink Chemicals Catalog.
  • LGC Standards. "Certificate of Analysis: 2-Methoxy-5-sulfamoylbenzoic Acid." LGC Standards Analytical Information.

Sources

Application

Mastering the Isolation of Butyl 5-sulphamoyl-o-anisate from Biological Matrices: A Guide to Advanced Extraction Techniques

For researchers, clinical scientists, and drug development professionals, the accurate quantification of xenobiotics and their metabolites in biological matrices is a cornerstone of pharmacokinetic, toxicokinetic, and cl...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, clinical scientists, and drug development professionals, the accurate quantification of xenobiotics and their metabolites in biological matrices is a cornerstone of pharmacokinetic, toxicokinetic, and clinical studies. This guide provides an in-depth exploration of robust extraction methodologies for a unique sulfonamide derivative, butyl 5-sulphamoyl-o-anisate (butyl 2-methoxy-5-sulfamoylbenzoate), from complex biological samples such as plasma and urine. Moving beyond a simple recitation of steps, this document delves into the scientific rationale behind the presented protocols, empowering the user to adapt and troubleshoot with a foundation of expert knowledge.

Introduction to Butyl 5-sulphamoyl-o-anisate and the Imperative for Efficient Extraction

Butyl 5-sulphamoyl-o-anisate is a sulfonamide-containing compound of interest in pharmaceutical research. Its structure, featuring a butyl ester and a sulfonamide group, presents specific challenges and opportunities for its selective extraction from biological fluids. The inherent complexity of matrices like plasma and urine, which are replete with proteins, lipids, salts, and other endogenous components, necessitates a meticulously designed sample preparation strategy to ensure accurate and reproducible analytical results, typically by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2]

The choice of extraction technique is fundamentally governed by the physicochemical properties of the target analyte. For butyl 5-sulphamoyl-o-anisate, key considerations include its predicted lipophilicity (XlogP of 1.6) and the acidic nature of its parent compound, 2-methoxy-5-sulfamoylbenzoic acid.[3][4] The sulfonamide group also influences its polarity and potential for ionic interactions. This guide will detail two gold-standard extraction techniques: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE), providing both the "how" and the critical "why" for each procedural step.

Physicochemical Properties Guiding Extraction Strategy

A successful extraction is not a matter of chance, but a calculated application of chemical principles. The following table summarizes the key physicochemical properties of butyl 5-sulphamoyl-o-anisate and its relevant precursors, which form the basis for the subsequent protocols.

PropertyValueImplication for ExtractionSource
Analyte Butyl 5-sulphamoyl-o-anisate
Molecular FormulaC12H17NO5S-[3]
Predicted XlogP1.6Indicates moderate lipophilicity, suitable for reversed-phase SPE and LLE with appropriate organic solvents.[3]
Parent Acid 2-methoxy-5-sulfamoylbenzoic acid
Molecular FormulaC8H9NO5S-[4]
XLogP3-0.3Suggests higher polarity than the butyl ester.[4]
Predicted pKa9.94 (for the related methyl ester)The sulfonamide group is weakly acidic. The carboxylic acid is the primary acidic site. Understanding the pKa is crucial for pH adjustment to ensure the analyte is in a neutral form for efficient extraction.[5]
Methyl Ester Methyl 2-methoxy-5-sulfamoylbenzoate
Melting Point175-177 °CA crystalline solid at room temperature.[6][7]

I. Liquid-Liquid Extraction (LLE) Protocol for Butyl 5-sulphamoyl-o-anisate from Urine

LLE is a classic and effective technique that partitions an analyte between two immiscible liquid phases based on its differential solubility.[8] For acidic compounds like the potential hydrolyzed form of our target analyte, pH adjustment is paramount to ensure the molecule is in its non-ionized, more organic-soluble form.

Causality Behind the LLE Protocol Design

The presented protocol is optimized to maximize the recovery of the moderately lipophilic butyl 5-sulphamoyl-o-anisate while minimizing the co-extraction of polar interferents. The choice of ethyl acetate as the extraction solvent is based on its polarity, which is suitable for a compound with a predicted XlogP of 1.6, and its immiscibility with water. Acidification of the urine sample is critical; by adjusting the pH to be at least two units below the pKa of the carboxylic acid group of the parent acid (and by extension, ensuring the sulfonamide remains protonated), we suppress the ionization of the analyte, thereby increasing its partitioning into the organic phase.

Detailed LLE Protocol

1. Sample Pre-treatment:

  • To 1 mL of urine in a glass centrifuge tube, add 100 µL of an appropriate internal standard solution.

  • Acidify the sample to approximately pH 3-4 by adding 50 µL of 1M hydrochloric acid. Vortex briefly to mix. This step is crucial to neutralize the carboxylate group of any hydrolyzed analyte and the sulfonamide group, rendering them more soluble in the organic solvent.

2. Liquid-Liquid Extraction:

  • Add 3 mL of ethyl acetate to the acidified urine sample.

  • Cap the tube and vortex vigorously for 2 minutes to ensure thorough mixing and facilitate the transfer of the analyte into the organic phase.

  • Centrifuge at 3000 x g for 10 minutes to separate the aqueous and organic layers.

3. Analyte Recovery:

  • Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Repeat the extraction (steps 2 and 3) with a fresh 3 mL of ethyl acetate and combine the organic extracts to maximize recovery.

4. Evaporation and Reconstitution:

  • Evaporate the pooled organic extract to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase used for the subsequent HPLC or LC-MS analysis. Vortex to ensure complete dissolution.

  • The sample is now ready for injection.

LLE Workflow Diagram

LLE_Workflow cluster_pretreatment Sample Pre-treatment cluster_extraction Liquid-Liquid Extraction cluster_recovery Analyte Recovery & Final Prep Urine 1. Urine Sample (1 mL) IS 2. Add Internal Standard Urine->IS Acidify 3. Acidify to pH 3-4 IS->Acidify AddSolvent 4. Add Ethyl Acetate (3 mL) Acidify->AddSolvent Vortex 5. Vortex (2 min) AddSolvent->Vortex Centrifuge 6. Centrifuge (3000 x g, 10 min) Vortex->Centrifuge CollectOrganic 7. Collect Organic Layer Centrifuge->CollectOrganic Repeat 8. Repeat Extraction CollectOrganic->Repeat Evaporate 9. Evaporate to Dryness Repeat->Evaporate Reconstitute 10. Reconstitute in Mobile Phase Evaporate->Reconstitute Inject 11. Inject into HPLC/LC-MS Reconstitute->Inject

Caption: Workflow for Liquid-Liquid Extraction of Butyl 5-sulphamoyl-o-anisate.

II. Solid-Phase Extraction (SPE) Protocol for Butyl 5-sulphamoyl-o-anisate from Plasma

SPE offers a more selective and often cleaner extraction compared to LLE, with the added benefits of concentration and automation.[9] The choice of the solid phase (sorbent) is critical and is based on the interaction between the analyte and the sorbent. For a moderately polar compound like butyl 5-sulphamoyl-o-anisate, a reversed-phase sorbent is an excellent choice.

Causality Behind the SPE Protocol Design

This protocol utilizes a polymeric reversed-phase SPE sorbent. Polymeric sorbents are often preferred for biological samples due to their stability across a wide pH range and their ability to provide high and reproducible recoveries for a variety of compounds.[10][11] The method is designed based on a non-polar extraction mechanism. The plasma sample is first acidified to ensure the analyte is in its neutral form, maximizing its retention on the hydrophobic sorbent. The wash step with a weak organic solvent mixture removes polar interferences without eluting the analyte. Finally, a strong organic solvent is used to elute the analyte of interest.

Detailed SPE Protocol

1. Sample Pre-treatment:

  • To 500 µL of plasma in a microcentrifuge tube, add 50 µL of an appropriate internal standard solution.

  • Add 500 µL of 2% formic acid in water and vortex to mix. This step both dilutes the plasma and acidifies it to protonate the analyte for optimal retention on the reversed-phase sorbent.[11]

  • Centrifuge at 10,000 x g for 5 minutes to pellet any precipitated proteins.

2. SPE Cartridge Conditioning:

  • Condition a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB or equivalent, 30 mg/1 mL) by passing 1 mL of methanol followed by 1 mL of water. This step activates the sorbent and ensures a reproducible interaction with the sample.

3. Sample Loading:

  • Load the supernatant from the pre-treated plasma sample onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1 mL/min).

4. Washing:

  • Wash the cartridge with 1 mL of 5% methanol in water. This removes highly polar, water-soluble interferences without prematurely eluting the analyte.

5. Elution:

  • Elute the analyte from the cartridge with 1 mL of methanol into a clean collection tube.

6. Evaporation and Reconstitution:

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase for HPLC or LC-MS analysis. Vortex to ensure complete dissolution.

  • The sample is now ready for injection.

SPE Workflow Diagram

SPE_Workflow cluster_pretreatment Sample Pre-treatment cluster_spe Solid-Phase Extraction cluster_final_prep Final Preparation Plasma 1. Plasma Sample (500 µL) IS 2. Add Internal Standard Plasma->IS Acidify 3. Add 2% Formic Acid & Centrifuge IS->Acidify Condition 4. Condition SPE Cartridge (Methanol, then Water) Acidify->Condition Load 5. Load Sample Condition->Load Wash 6. Wash with 5% Methanol/Water Load->Wash Elute 7. Elute with Methanol Wash->Elute Evaporate 8. Evaporate to Dryness Elute->Evaporate Reconstitute 9. Reconstitute in Mobile Phase Evaporate->Reconstitute Inject 10. Inject into HPLC/LC-MS Reconstitute->Inject

Caption: Workflow for Solid-Phase Extraction of Butyl 5-sulphamoyl-o-anisate.

A Note on Potential Ester Hydrolysis

Given that the target analyte is a butyl ester, there is a potential for hydrolysis to the parent carboxylic acid (2-methoxy-5-sulfamoylbenzoic acid) during sample storage or processing, particularly under strong acidic or basic conditions.[12][13][14] The protocols provided utilize mild acidic conditions for a short duration, which should minimize this risk. However, it is prudent for researchers to validate their method for the stability of the ester under the chosen extraction conditions. If significant hydrolysis is observed, a direct analysis of the parent acid as a marker of the ester's presence may be a viable alternative strategy.

Conclusion: Empowering Your Research with Robust Extraction

The successful extraction of butyl 5-sulphamoyl-o-anisate from biological matrices is a critical first step towards obtaining high-quality analytical data. The LLE and SPE protocols detailed in this guide provide a solid foundation for achieving this. By understanding the underlying chemical principles that govern these techniques, researchers can not only implement these methods effectively but also adapt them to their specific needs and analytical platforms. The key to success lies in a rational approach, guided by the physicochemical properties of the analyte and a thorough understanding of the extraction mechanism.

References

  • CLG-SUL4.01 Quantitation and Confirmation of Sulfonamides by Liquid Chromatography - Tandem . USDA. Available at: [Link]

  • Determination of sulfonamides in blood using acetonitrile–salt aqueous two-phase extraction coupled with high-performance liquid chromatography and liquid chromatography–tandem mass spectrometry . Analytical Methods (RSC Publishing). Available at: [Link]

  • Fractionation of Acidic, Basic, and Neutral Drugs from Plasma with an SPE Mixed Mode Strong Cation Exchange Polymeric Resin . Agilent. Available at: [Link]

  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride . Trends in Sciences. Available at: [Link]

  • Extraction of Acidic Drugs from Plasma with Polymeric SPE . Agilent. Available at: [Link]

  • Extraction of Acidic Drugs From Water and Plasma: Study of Recovery With Five Different Solvents . PubMed. Available at: [Link]

  • 2-Methoxy-5-sulfamoylbenzoic acid | C8H9NO5S | CID 89601 . PubChem. Available at: [Link]

  • Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art . MDPI. Available at: [Link]

  • Basic Hydrolysis of Esters - Saponification . Master Organic Chemistry. Available at: [Link]

  • Extraction of Drugs and Metabolites from Biological Matrices . IntechOpen. Available at: [Link]

  • (2-Methoxy-5-sulfamoylphenyl) benzoate | C14H13NO5S | CID 174456716 . PubChem. Available at: [Link]

  • METHYL-2-METHOXY-5-SULFAMOYL BENZOATE MSDS . Loba Chemie. Available at: [Link]

  • CAS No.33045-52-2,Methyl 2-methoxy-5-sulfamoylbenzoate Suppliers . LookChem. Available at: [Link]

  • Butyl 5-methoxy-2-sulfamoylbenzoate (C12H17NO5S) . PubChemLite. Available at: [Link]

  • Liquid-Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting . PMC. Available at: [Link]

  • Application of a Polymeric Solid Phase Extraction for the Analysis of Sulfonamides in Milk by LC/MS . ResearchGate. Available at: [Link]

  • hydrolysis of esters . Chemguide. Available at: [Link]

  • Extraction of Drug from the Biological Matrix: A Review . SciSpace. Available at: [Link]

  • Analysis of Drugs from Biological Samples . International Journal of Innovative Science and Research Technology. Available at: [Link]

  • Mild alkaline hydrolysis of hindered esters in non-aqueous solution . Arkivoc. Available at: [Link]

  • An Optimization of Liquid–Liquid Extraction of Urinary Volatile and Semi-Volatile Compounds and Its Application for Gas Chromatography-Mass Spectrometry and Proton Nuclear Magnetic Resonance Spectroscopy . ResearchGate. Available at: [Link]

  • Application of liquid-liquid-liquid microextraction and high-performance liquid-chromatography for the determination of sulfonamides in water . PubMed. Available at: [Link]

  • Ester Hydrolysis: Acid and Base-Catalyzed Mechanism . Chemistry Steps. Available at: [Link]

  • extraction of drug from biological matrix.pptx . Slideshare. Available at: [Link]

  • Ch20: Hydrolysis of Esters . University of Calgary. Available at: [Link]

  • An Optimization of Liquid–Liquid Extraction of Urinary Volatile and Semi-Volatile Compounds and Its Application for Gas Chromatography-Mass Spectrometry and Proton Nuclear Magnetic Resonance Spectroscopy . PMC. Available at: [Link]

  • Extraction of Drug from the Biological Matrix: A Review . ResearchGate. Available at: [Link]

  • Liquid-Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Se . SciSpace. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Butyl 5-Sulphamoyl-o-Anisate Solubility Enhancement

This technical support guide is designed for researchers, scientists, and drug development professionals encountering poor aqueous solubility with butyl 5-sulphamoyl-o-anisate. This document provides a structured, in-dep...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering poor aqueous solubility with butyl 5-sulphamoyl-o-anisate. This document provides a structured, in-depth troubleshooting guide in a question-and-answer format to address specific experimental challenges. The methodologies outlined herein are based on established principles of pharmaceutical science and are intended to provide a rational framework for systematic solubility enhancement.

Introduction to the Challenge

Butyl 5-sulphamoyl-o-anisate, a derivative of the o-anisic acid backbone, incorporates a sulfonamide group and a butyl ester. This combination of a hydrophobic butyl chain and aromatic ring system, along with the acidic proton on the sulfonamide, presents a significant challenge to achieving adequate aqueous solubility for many research and development applications. Poor solubility can impede in vitro assays, formulation development, and ultimately, bioavailability. This guide will walk you through a logical progression of troubleshooting steps to overcome this hurdle.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: My initial attempts to dissolve butyl 5-sulphamoyl-o-anisate in aqueous buffers have failed. What are the likely reasons for its poor solubility?

Answer:

The poor aqueous solubility of butyl 5-sulphamoyl-o-anisate stems from its molecular structure, which possesses both hydrophobic and ionizable moieties. The primary contributing factors are:

  • Hydrophobic Character: The butyl ester and the aromatic ring are inherently non-polar, leading to a tendency to self-associate and resist interaction with polar water molecules.

  • Crystalline Structure: Molecules with rigid structures, like sulfonamides, often form stable crystalline lattices.[1] The energy required to break these crystal lattice interactions can be substantial, further limiting solubility.[2]

  • Ionization State: The sulfonamide group has an acidic proton. The overall charge of the molecule, and thus its interaction with water, is highly dependent on the pH of the solution relative to the pKa of this group.[3][4]

Question 2: How does pH influence the solubility of butyl 5-sulphamoyl-o-anisate, and how can I leverage this?

Answer:

The sulfonamide group (-SO₂NH₂) is acidic and can be deprotonated to form a more soluble anionic species (-SO₂NH⁻). The solubility of sulfonamides is therefore highly pH-dependent.[4][5]

  • Mechanism of pH-Dependent Solubility: In acidic conditions (low pH), the sulfonamide group will be predominantly in its neutral, un-ionized form, which is less soluble. As the pH increases and surpasses the pKa of the sulfonamide, the equilibrium will shift towards the ionized (anionic) form, which is more water-soluble due to ion-dipole interactions with water molecules.[3][6]

  • Preparation of Buffers: Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., phosphate, citrate, or borate buffers).

  • Equilibrium Solubility Measurement:

    • Add an excess of butyl 5-sulphamoyl-o-anisate to a known volume of each buffer in separate vials.

    • Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

    • Filter the samples through a 0.22 µm filter to remove undissolved solid.

    • Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).

  • Data Analysis: Plot the measured solubility as a function of pH. This profile will reveal the pH at which maximum solubility is achieved.

pH Expected Ionization State Expected Relative Solubility
< pKaPredominantly UnionizedLow
= pKa50% IonizedIntermediate
> pKaPredominantly IonizedHigh
Question 3: If pH adjustment alone is insufficient, what are the next logical steps to improve solubility?

Answer:

If manipulating the pH does not achieve the desired solubility, several formulation strategies can be employed. These can be broadly categorized into the use of co-solvents, surfactants, and complexing agents.

Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous environment.[7][8]

  • Mechanism of Co-solvency: Co-solvents disrupt the hydrogen bonding network of water, creating a more favorable environment for the non-polar regions of the drug molecule.[9]

Commonly Used Co-solvents in Pharmaceutical Research:

  • Ethanol

  • Propylene glycol (PG)

  • Polyethylene glycol 400 (PEG 400)

  • Glycerin

  • Dimethyl sulfoxide (DMSO)[]

  • Stock Solution Preparation: Prepare a high-concentration stock solution of butyl 5-sulphamoyl-o-anisate in a strong organic solvent (e.g., DMSO or ethanol).

  • Co-solvent System Preparation: Prepare a series of aqueous solutions containing varying percentages (v/v) of a co-solvent (e.g., 5%, 10%, 20% PEG 400 in water).

  • Solubility Determination: Add a small aliquot of the stock solution to each co-solvent system and observe for precipitation. Alternatively, determine the equilibrium solubility in each co-solvent mixture as described in the pH-solubility profiling protocol.

Surfactants are amphiphilic molecules that can form micelles in aqueous solutions above a certain concentration known as the critical micelle concentration (CMC).[11] These micelles have a hydrophobic core and a hydrophilic shell, and can encapsulate poorly soluble drugs, thereby increasing their apparent solubility.[12][13][14]

Types of Surfactants:

  • Non-ionic: Polysorbates (Tween® series), Poloxamers (Pluronic® series)

  • Anionic: Sodium lauryl sulfate (SLS)

  • Cationic: Cetyltrimethylammonium bromide (CTAB)[15]

  • Surfactant Solution Preparation: Prepare aqueous solutions of different surfactants at various concentrations, ensuring some are above their known CMC.

  • Solubility Measurement: Determine the equilibrium solubility of butyl 5-sulphamoyl-o-anisate in each surfactant solution.

  • Data Analysis: Plot solubility as a function of surfactant concentration. A significant increase in solubility is typically observed at concentrations above the CMC.

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[16][17] They can form inclusion complexes with poorly soluble molecules, effectively shielding the hydrophobic parts of the drug from the aqueous environment.[18][19]

Commonly Used Cyclodextrins:

  • β-Cyclodextrin (β-CD)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD)[20]

  • Phase Solubility Diagram Construction:

    • Prepare aqueous solutions with increasing concentrations of a cyclodextrin (e.g., HP-β-CD).

    • Add an excess of butyl 5-sulphamoyl-o-anisate to each solution.

    • Equilibrate and analyze the supernatant for the concentration of the dissolved drug.

  • Data Analysis: Plot the drug solubility against the cyclodextrin concentration. The shape of the curve can provide information about the stoichiometry and stability of the inclusion complex.

Question 4: Are there any solid-state modification techniques that could improve the dissolution rate and solubility?

Answer:

Yes, modifying the solid-state properties of your compound can significantly enhance its dissolution rate and apparent solubility. The two primary approaches are particle size reduction and amorphization.

Reducing the particle size increases the surface area-to-volume ratio, which can lead to a faster dissolution rate according to the Noyes-Whitney equation.[21]

Techniques for Particle Size Reduction:

  • Micronization: Mechanical milling to reduce particle size to the micron range.

  • Nanonization (Nanosuspensions): Further reduction of particle size to the nanometer range, which can also increase saturation solubility due to the Kelvin effect.[22]

The amorphous form of a drug lacks the long-range molecular order of its crystalline counterpart.[23] This disordered state has a higher free energy, which generally leads to a higher apparent solubility and faster dissolution rate.[24]

Methods for Preparing Amorphous Material:

  • Spray Drying: Rapidly evaporating a solvent from a drug solution.[25]

  • Freeze Drying (Lyophilization): Sublimating the solvent from a frozen drug solution.

  • Milling: High-energy milling can induce amorphization.[26]

  • Co-amorphization: Creating an amorphous single-phase system of the drug with a low-molecular-weight excipient (a "co-former"), such as an amino acid.[27]

  • Preparation by Solvent Evaporation:

    • Dissolve butyl 5-sulphamoyl-o-anisate and a hydrophilic polymer (e.g., PVP K30, HPMC) in a common solvent (e.g., methanol or acetone).[21]

    • Evaporate the solvent under vacuum to obtain a solid dispersion.

  • Characterization:

    • Confirm the amorphous nature of the dispersion using Powder X-ray Diffraction (PXRD), which will show a halo pattern instead of sharp Bragg peaks characteristic of crystalline material.[26]

    • Use Differential Scanning Calorimetry (DSC) to identify the glass transition temperature (Tg) of the amorphous system.

  • Dissolution Testing: Compare the dissolution rate of the amorphous solid dispersion to that of the crystalline drug.

Question 5: Could chemical modification of the molecule itself be a viable strategy?

Answer:

Yes, if formulation approaches are not sufficient or desirable, a prodrug strategy can be employed. A prodrug is a bioreversible derivative of a drug that undergoes enzymatic or chemical conversion in vivo to release the active parent drug.[28][29]

  • Rationale for a Prodrug Approach: For butyl 5-sulphamoyl-o-anisate, a prodrug could be designed by attaching a highly ionizable and water-soluble promoiety to the molecule. For example, an ester or amide linkage could be formed with a polar group.[30]

Potential Prodrug Strategies:

  • Phosphate Esters: Attaching a phosphate group can dramatically increase water solubility.

  • Amino Acid Conjugates: Linking an amino acid via an ester or amide bond can improve solubility and potentially target amino acid transporters.[31][32]

This approach requires significant synthetic chemistry efforts and subsequent evaluation of the prodrug's conversion back to the active molecule. It is generally considered when other strategies have been exhausted.[28]

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting the poor aqueous solubility of butyl 5-sulphamoyl-o-anisate.

Troubleshooting_Workflow start Start: Poor Aqueous Solubility of Butyl 5-Sulphamoyl-o-Anisate ph_sol Step 1: pH-Solubility Profiling start->ph_sol ph_ok Is Solubility Sufficient? ph_sol->ph_ok formulation Step 2: Formulation Strategies ph_ok->formulation No end_success End: Desired Solubility Achieved ph_ok->end_success Yes cosolvent A. Co-solvents (PEG, PG, Ethanol) formulation->cosolvent surfactant B. Surfactants (Tweens, Poloxamers) formulation->surfactant cyclodextrin C. Cyclodextrins (HP-β-CD, SBE-β-CD) formulation->cyclodextrin formulation_ok Is Solubility Sufficient? cosolvent->formulation_ok surfactant->formulation_ok cyclodextrin->formulation_ok solid_state Step 3: Solid-State Modification formulation_ok->solid_state No formulation_ok->end_success Yes amorphization Amorphization / Solid Dispersion solid_state->amorphization particle_size Particle Size Reduction solid_state->particle_size solid_state_ok Is Dissolution Rate/Solubility Sufficient? amorphization->solid_state_ok particle_size->solid_state_ok prodrug Step 4: Chemical Modification (Prodrug Approach) solid_state_ok->prodrug No solid_state_ok->end_success Yes end_reassess End: Re-evaluate Project Goals prodrug->end_reassess

Caption: A stepwise decision tree for enhancing the aqueous solubility of butyl 5-sulphamoyl-o-anisate.

References

  • International Journal of Pharmaceutical Sciences. (2025, June 8). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs.
  • (2012). Techniques for solubility enhancement of poorly soluble drugs: An overview.
  • PMC. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
  • MDPI. (2015, December 29). The Prodrug Approach: A Successful Tool for Improving Drug Solubility.
  • Journal of Pharmaceutical Negative Results. (n.d.).
  • Musim Mas. (2025, May 14). What Are Surfactants? Uses, Benefits, and Safety.
  • Auctores. (2023, April 26). Review on Solubility Enhancement Techniques for Poorly Soluble Drugs.
  • MDPI. (2025, July 20).
  • JMPAS. (2012, December 12). Techniques for solubility enhancement of poorly soluble drugs: an overview.
  • (n.d.).
  • MDPI. (2023, September 19). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects.
  • ResearchGate. (n.d.).
  • PubMed. (2002, April 23). pH-induced solubility transition of sulfonamide-based polymers.
  • PubMed. (2007, July 30).
  • Taylor & Francis. (2022, November 16). New chromatographic insights on drug:cyclodextrin inclusion complexes and their potential use in drug delivery.
  • PubMed. (n.d.). A General Approach on Surfactants Use and Properties in Drug Delivery Systems.
  • Pharma Excipients. (2022, June 30). Cyclodextrin Inclusion Complexes with Antibiotics and antibacterial Agents as Drug-Delivery Systems—A Pharmaceutical Perspective.
  • Slideshare. (n.d.). Surfactants and their applications in pharmaceutical dosage form | PPTX.
  • PubMed. (2019, September 10).
  • THE PCCA BLOG. (2022, January 5).
  • AKJournals. (2009, November 5). Amorphization of a crystalline active pharmaceutical ingredient and thermoanalytical measurements on this glassy form.
  • ResearchGate. (n.d.). Prodrugs for Improved Aqueous Solubility.
  • Semantic Scholar. (n.d.). The Prodrug Approach: A Successful Tool for Improving Drug Solubility.
  • PubMed. (1945). The effect of pH on the solubility of sulphonamides.
  • Google Patents. (n.d.).
  • The BMJ. (2026, March 20). SOLUBILITY OF SULPHONAMIDES.
  • ACS Omega. (2025, August 5).
  • PMC - NIH. (2025, June 29).
  • (n.d.). Pharmacology pH Dependency in Uptake of Sulfonamides by Bacteria1.
  • Wikipedia. (n.d.). Cosolvent.
  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References.
  • (2025, August 6). Effect of pH and soil structure on transport of sulfonamide antibiotics in agricultural soils.
  • BOC Sciences. (n.d.).
  • Journal of Pharmaceutical Negative Results. (n.d.). Solubility Enhancement of Rifabutin by Co-solvency Approach.
  • Polish Scientific Journals Database. (2023, May 20).
  • PMC. (2022, November 3). Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections.
  • Who we serve. (2024, December 6).
  • Frontier Research Publication. (2024, February 26).
  • PMC. (n.d.).
  • Wikipedia. (n.d.). Sulfonamide.

Sources

Optimization

Technical Support Center: Troubleshooting Impurities in Butyl 5-Sulphamoyl-o-Anisate Crystallization

Welcome to the Advanced Crystallization Support Center. As a Senior Application Scientist, I have designed this guide to address the complex thermodynamic and kinetic challenges encountered during the crystallization of...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Crystallization Support Center. As a Senior Application Scientist, I have designed this guide to address the complex thermodynamic and kinetic challenges encountered during the crystallization of butyl 5-sulphamoyl-o-anisate (CAS#: 53371-99-6)[1].

Due to its mixed polarity profile—featuring a hydrophobic butyl ester chain alongside hydrophilic sulfonamide and methoxy groups—this intermediate is highly susceptible to liquid-liquid phase separation (LLPS), commonly known as "oiling out"[2]. This phenomenon is a primary driver of impurity entrapment. This guide provides field-proven, self-validating protocols to ensure high-purity API recovery, bridging theoretical thermodynamics with practical Process Analytical Technology (PAT).

Diagnostic Workflow: Impurity Rejection

ImpurityTroubleshooting Start High Impurity in Crystallized Product PAT In-situ Monitoring (FBRM / ATR-FTIR) Start->PAT LLPS_Check Droplets Detected (Oiling Out)? PAT->LLPS_Check OilingOut Liquid-Liquid Phase Separation Impurity Entrapment LLPS_Check->OilingOut Yes SolidCheck Solid-State Impurity (SLIP Test) LLPS_Check->SolidCheck No FixLLPS Optimize Anti-solvent Ratio & Seed in MSZW OilingOut->FixLLPS Inclusion Solvent Inclusion / Agglomeration SolidCheck->Inclusion Surface/Trapped CoPrecip Co-precipitation / Solid Solution SolidCheck->CoPrecip Lattice FixInclusion Reduce Cooling Rate Increase Agitation Inclusion->FixInclusion FixCoPrecip Change Solvent System or Add Scavenger CoPrecip->FixCoPrecip

Diagnostic workflow for identifying and resolving impurity retention mechanisms.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why does my crystallization yield a milky emulsion instead of a suspension, resulting in high impurity levels? A: You are experiencing Liquid-Liquid Phase Separation (LLPS), or "oiling out"[2]. When an anti-solvent (e.g., water) is added too rapidly to your solvent (e.g., ethanol), the local supersaturation spikes, pushing the system into a miscibility gap on the ternary phase diagram[3].

  • Causality: Instead of forming a rigid crystal lattice, the solute separates into a highly mobile, solute-rich liquid phase[2]. Because this oil phase lacks an ordered lattice, it acts as an excellent "sink" for structurally similar impurities[2]. When these droplets eventually solidify spontaneously, the impurities are permanently trapped inside the resulting agglomerates[4], bypassing the natural impurity rejection mechanism of slow crystal growth[5].

  • Solution: Generate supersaturation slowly and seed the solution halfway into the Metastable Zone Width (MSZW) before the LLPS boundary is reached[5].

Q2: How can I differentiate between oiling out droplets and actual nucleation in real-time? A: Focused Beam Reflectance Measurement (FBRM) is the gold standard for this distinction[6]. FBRM utilizes a spinning laser beam to measure the chord lengths of particles in suspension[7].

  • Causality: Droplets from oiling out are spherical and highly numerous, causing a sudden, massive spike in fine counts (typically <10 µm) with a smooth, narrow distribution[3]. Genuine secondary nucleation presents a more gradual increase in counts across a broader size range as crystals grow[8].

  • Self-Validation: If your FBRM total counts spike exponentially but your ATR-FTIR (Attenuated Total Reflectance Fourier Transform Infrared spectroscopy) shows the solute concentration in the continuous phase is still high, you have oiled out[3].

Q3: My product is crystalline, but impurities are still high. How do I know if the impurity is inside the crystal lattice or just on the surface? A: You must perform a Solubility-Limited Impurity Purge (SLIP) test[9].

  • Causality: If the impurity is co-precipitating as a solid solution (inside the lattice), surface washing will not help. If it is trapped via solvent inclusion or surface adsorption, reslurrying will remove it[10].

  • Protocol: Suspend the contaminated crystals in a saturated, impurity-free solution of butyl 5-sulphamoyl-o-anisate. Apply low-energy agitation. If the liquid phase impurity concentration increases significantly, the impurity was on the surface or in shallow inclusions[10]. If it remains unchanged, the impurity is incorporated into the bulk lattice[9], requiring a change in the solvent system.

Section 2: Process Parameters & Data Visualization

The temperature profile followed during the cooling process is one of the most critical factors in determining final crystal size distribution and purity[11].

Table 1: Impact of Cooling Profiles on Butyl 5-Sulphamoyl-o-Anisate Purity

Cooling StrategyCooling Rate (°C/min)Seeding StrategyFBRM ObservationImpurity RejectionProduct Morphology
Fast Linear > 0.5UnseededRapid spike in fines (LLPS)[3]Poor (< 80%)Amorphous agglomerates
Slow Linear 0.1UnseededDelayed nucleation, broad CLDModerate (~90%)Irregular crystals
Non-Linear (Cubic) Variable (Slow to Fast)Seeded at MSZWSteady growth in coarse counts[12]Excellent (> 99%)Large, uniform prisms

Section 3: Step-by-Step Methodology

Self-Validating Seeded Cooling Crystallization Protocol

This protocol is designed to bypass the miscibility gap, prevent ester hydrolysis, and maximize the purge of structurally related impurities.

Step 1: Dissolution & Clarification

  • Action: Dissolve crude butyl 5-sulphamoyl-o-anisate in a 70:30 Ethanol/Water mixture at 50°C.

  • Causality: 50°C is chosen to ensure complete dissolution while preventing thermal degradation. Because the molecule contains a butyl ester, prolonged exposure to higher temperatures in protic solvents can induce ester hydrolysis[11].

Step 2: PAT Initialization

  • Action: Insert the FBRM probe and set the measurement interval to 10 seconds. Baseline the square-weighted mean chord length (SWMCL)[12].

Step 3: Controlled Cooling to Seeding Point

  • Action: Cool the reactor down to 40°C at a rate of 0.2°C/min.

  • Self-Validation: FBRM total counts should remain at baseline, confirming no premature nucleation or oiling out has occurred[5].

Step 4: Seeding

  • Action: Introduce 1-2 wt% of high-purity butyl 5-sulphamoyl-o-anisate seed crystals (pre-milled to 20-50 µm).

  • Causality: Adding seeds provides a low-energy surface for solute integration, directing the thermodynamics away from liquid-liquid phase separation and strictly toward crystal growth[2].

Step 5: Isothermal Hold (Desupersaturation)

  • Action: Hold the temperature isothermally at 40°C for 60 minutes.

  • Self-Validation: FBRM SWMCL will slowly increase as seeds grow. Total fine counts should remain stable, proving that secondary nucleation is suppressed[12].

Step 6: Cubic Cooling

  • Action: Cool the system to 10°C over 4 hours using a cubic cooling curve (slow initial cooling, accelerating towards the end).

  • Causality: A cubic curve maintains a constant, low supersaturation level. This ensures the crystal growth rate exceeds the secondary nucleation rate, preventing the rapid entrapment of mother liquor (solvent inclusions)[11].

Step 7: Filtration & Washing

  • Action: Filter the suspension and wash the wet cake with 1 bed-volume of chilled (5°C) 50:50 Ethanol/Water. Dry under vacuum at 40°C to yield the purified API.

References

  • [6] CrystEngComm (RSC Publishing). Evaluation of focused beam reflectance measurement (FBRM) for monitoring and predicting the crystal size of carbamazepine in crystallization processes. Available at: [Link]

  • [7] Organic Process Research & Development (ACS Publications). Interpretation of Focused Beam Reflectance Measurement (FBRM) Data via Simulated Crystallization. Available at: [Link]

  • [2] Mettler Toledo. Oiling Out in Crystallization. Available at: [Link]

  • [3] Industrial & Engineering Chemistry Research (ACS Publications). Investigation of Agglomeration in the Presence of Oiling Out in the Antisolvent Crystallization Process. Available at: [Link]

  • [10] Organic Process Research & Development (ACS Publications). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Available at: [Link]

  • [11] Organic Process Research & Development (ACS Publications). Model-Based Optimization of Cooling Crystallization of Active Pharmaceutical Ingredients Undergoing Thermal Degradation. Available at: [Link]

  • [9] Organic Process Research & Development (ACS Publications). Prevalence of Impurity Retention Mechanisms in Pharmaceutical Crystallizations. Available at: [Link]

  • [4] MDPI. The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separation. Available at: [Link]

Sources

Troubleshooting

Preventing hydrolysis of butyl 5-sulphamoyl-o-anisate during long-term storage

A Guide to Preventing Hydrolysis During Long-Term Storage Welcome to the technical support center for butyl 5-sulphamoyl-o-anisate. This resource is designed for researchers, scientists, and drug development professional...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Preventing Hydrolysis During Long-Term Storage

Welcome to the technical support center for butyl 5-sulphamoyl-o-anisate. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to the long-term stability of this compound, with a specific focus on preventing hydrolysis. Here you will find in-depth troubleshooting guides, frequently asked questions, and validated experimental protocols to ensure the integrity of your samples.

Introduction to Butyl 5-Sulphamoyl-o-Anisate Stability

Butyl 5-sulphamoyl-o-anisate is a molecule of interest in pharmaceutical research. Its chemical structure, which includes both a sulfonamide and an ester functional group, makes it susceptible to degradation, primarily through hydrolysis. The ester linkage can be cleaved by water, a reaction that can be catalyzed by acidic or basic conditions, leading to the formation of 5-sulphamoyl-o-anisic acid and butanol.[1][2] This degradation can compromise the purity, potency, and safety of the compound, making proper storage and handling critical.[1]

This guide provides a comprehensive overview of the factors influencing the hydrolysis of butyl 5-sulphamoyl-o-anisate and practical strategies to mitigate this degradation during long-term storage.

Troubleshooting Guide: Investigating and Resolving Hydrolysis

This section addresses common issues encountered during the storage and handling of butyl 5-sulphamoyl-o-anisate that may indicate hydrolysis.

Issue 1: Change in Physical Appearance of the Compound
  • Observation: The solid compound, initially a crystalline powder, appears clumpy, discolored, or has a different texture.

  • Potential Cause: This could be due to the absorption of atmospheric moisture, which can initiate the hydrolysis process.[2] The presence of water can lead to changes in the physical state of the compound.

  • Troubleshooting Steps:

    • Assess Storage Conditions: Verify that the compound is stored in a tightly sealed container with a desiccant.

    • Analyze for Degradation: Perform analytical testing (e.g., HPLC, LC-MS) to quantify the parent compound and identify any degradation products.

    • Implement Corrective Actions: If hydrolysis is confirmed, review and improve storage protocols. This may include using a more effective desiccant, storing under an inert atmosphere (e.g., nitrogen or argon), or transferring to a container with a better seal.

Issue 2: Unexpected Peaks in Analytical Chromatograms (e.g., HPLC, LC-MS)
  • Observation: Analysis of a stored sample shows additional peaks that were not present in the initial analysis of the pure compound.

  • Potential Cause: These new peaks are likely degradation products resulting from hydrolysis. The primary hydrolysis products would be 5-sulphamoyl-o-anisic acid and butanol.

  • Troubleshooting Steps:

    • Identify Degradation Products: Use mass spectrometry (MS) to determine the molecular weights of the new peaks and compare them to the expected hydrolysis products.

    • Quantify Degradation: Develop and validate a stability-indicating analytical method to accurately quantify the percentage of degradation.[1][3]

    • Conduct Forced Degradation Studies: To confirm the identity of the degradation products, perform forced degradation studies under acidic, basic, and neutral hydrolytic conditions.[1][3][4] This will help to definitively identify the peaks observed in the stored sample.

Issue 3: Decrease in Assay Value or Potency Over Time
  • Observation: The measured concentration or potency of the active compound decreases over time during long-term storage.

  • Potential Cause: This is a direct consequence of the degradation of butyl 5-sulphamoyl-o-anisate, likely due to hydrolysis.

  • Troubleshooting Steps:

    • Review Stability Data: Analyze the stability data to determine the rate of degradation under the current storage conditions.

    • Evaluate Storage Conditions: Assess if the current storage conditions (temperature, humidity) are adequate. According to ICH guidelines, long-term stability testing is typically conducted at 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.[5][6]

    • Optimize Storage Conditions: Based on the stability data, consider more stringent storage conditions, such as lower temperatures (e.g., 2-8°C) and tighter control over humidity.[7]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the stability and handling of butyl 5-sulphamoyl-o-anisate.

Q1: What are the primary factors that promote the hydrolysis of butyl 5-sulphamoyl-o-anisate?

A1: The primary factors are the presence of water, pH, and temperature.

  • Water: As a reactant in the hydrolysis reaction, the presence of moisture is the most critical factor.[2]

  • pH: Hydrolysis of esters can be catalyzed by both acids and bases.[8] The rate of hydrolysis is generally lowest at a neutral or slightly acidic pH.

  • Temperature: Higher temperatures accelerate the rate of chemical reactions, including hydrolysis.

Q2: What are the ideal storage conditions for long-term stability?

A2: To minimize hydrolysis, butyl 5-sulphamoyl-o-anisate should be stored under the following conditions:

  • Temperature: Controlled room temperature (20-25°C) or refrigerated (2-8°C) for enhanced stability.[7]

  • Humidity: As low as possible. Store in a desiccator or a container with a desiccant.

  • Atmosphere: For maximum protection, especially for primary standards or long-term reference samples, storage under an inert gas like nitrogen or argon is recommended to displace moisture and oxygen.

  • Container: Use a tightly sealed, non-reactive container (e.g., amber glass vial with a PTFE-lined cap).

Q3: How can I monitor the stability of my butyl 5-sulphamoyl-o-anisate samples over time?

A3: A well-designed stability study is essential. This involves:

  • Using a Stability-Indicating Method: An analytical method, typically HPLC or UPLC, that can separate the parent compound from all potential degradation products.[3]

  • Regular Testing Intervals: Samples should be tested at regular intervals as recommended by ICH guidelines (e.g., every 3 months for the first year, every 6 months for the second year, and annually thereafter).[6][9]

  • Analyzing Key Parameters: At each time point, assess the sample for appearance, assay of the parent compound, and levels of any degradation products.

Q4: Are there any formulation strategies to prevent hydrolysis if I need to prepare a solution of butyl 5-sulphamoyl-o-anisate?

A4: Yes, several strategies can be employed for solutions:

  • pH Control: Use a buffer system to maintain the pH at a level where the hydrolysis rate is minimal. This optimal pH would need to be determined experimentally through a pH-rate profile study.

  • Non-Aqueous Solvents: If the application allows, using a non-aqueous solvent system can significantly reduce the rate of hydrolysis.[2]

  • Lyophilization: For long-term storage of solutions, lyophilization (freeze-drying) to remove water can be an effective strategy. The lyophilized powder can then be reconstituted before use.[2]

  • Addition of Stabilizers: In some cases, excipients like antioxidants or chelating agents can help improve stability, although their compatibility and effectiveness would need to be tested.[8]

Experimental Protocols

Protocol 1: Forced Degradation Study to Identify Hydrolytic Degradants

This protocol is designed to intentionally degrade the compound to identify the resulting hydrolysis products, which is crucial for developing a stability-indicating analytical method.[1][10]

Objective: To generate and identify the hydrolysis degradation products of butyl 5-sulphamoyl-o-anisate under acidic, basic, and neutral conditions.

Materials:

  • Butyl 5-sulphamoyl-o-anisate

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • Purified water (HPLC grade)

  • HPLC or UPLC system with a mass spectrometer (LC-MS)

  • pH meter

Procedure:

  • Sample Preparation: Prepare three separate solutions of butyl 5-sulphamoyl-o-anisate at a concentration of approximately 1 mg/mL in:

    • 0.1 M HCl

    • 0.1 M NaOH

    • Purified water

  • Stress Conditions:

    • Incubate the three solutions at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours). A common protocol involves refluxing the solution for about eight hours, but milder conditions may be necessary for labile compounds.[4]

    • Take samples at various time points (e.g., 0, 4, 8, 24 hours) to monitor the extent of degradation.

  • Neutralization (for acidic and basic samples): Before analysis, neutralize the acidic and basic samples to a pH of approximately 7 to prevent damage to the analytical column.

  • Analysis:

    • Analyze the stressed samples, along with an unstressed control sample, using a validated LC-MS method.

    • Identify the degradation products by comparing their mass spectra with the expected molecular weights of 5-sulphamoyl-o-anisic acid and by observing the fragmentation patterns.

  • Data Interpretation:

    • Determine the percentage of degradation in each condition.

    • Confirm the identity of the major degradation peaks.

Protocol 2: Long-Term Stability Study under ICH Conditions

This protocol outlines a typical long-term stability study to determine the shelf-life and appropriate storage conditions for butyl 5-sulphamoyl-o-anisate.[5][6][11]

Objective: To evaluate the stability of butyl 5-sulphamoyl-o-anisate over an extended period under controlled storage conditions.

Materials:

  • Multiple batches of butyl 5-sulphamoyl-o-anisate

  • Appropriate storage containers (e.g., amber glass vials with inert caps)

  • Stability chambers set to ICH recommended conditions (e.g., 25°C/60% RH and 40°C/75% RH for accelerated testing).[5][6]

  • Validated stability-indicating HPLC or UPLC method

Procedure:

  • Study Setup:

    • Place a sufficient quantity of the compound from at least three different batches into the designated storage containers.

    • Place the containers in the stability chambers.

  • Testing Schedule:

    • Long-Term (e.g., 25°C/60% RH): Pull samples for analysis at 0, 3, 6, 9, 12, 18, 24, and 36 months.[6][9]

    • Accelerated (e.g., 40°C/75% RH): Pull samples for analysis at 0, 1, 2, 3, and 6 months.[11]

  • Analysis: At each time point, analyze the samples for the following:

    • Appearance: Visual inspection for any changes in color, form, or for clumping.

    • Assay: Quantify the amount of butyl 5-sulphamoyl-o-anisate remaining using the stability-indicating method.

    • Degradation Products: Identify and quantify any degradation products.

  • Data Evaluation:

    • Plot the assay value and the concentration of degradation products over time.

    • Determine the rate of degradation and calculate the shelf-life (the time at which the assay value drops below a specified limit, typically 90%).

Data Presentation: Example Stability Data Table
Time Point (Months)Storage ConditionAppearanceAssay (%)Total Degradation Products (%)
0-White Crystalline Powder99.8<0.1
325°C/60% RHNo Change99.50.2
625°C/60% RHNo Change99.20.5
340°C/75% RHSlight Clumping97.12.5
640°C/75% RHClumping94.55.1

Visualizing the Hydrolysis Prevention Workflow

The following diagram illustrates the key steps and decision points in a workflow designed to prevent the hydrolysis of butyl 5-sulphamoyl-o-anisate.

Hydrolysis_Prevention_Workflow cluster_storage Initial Storage & Handling cluster_analysis Stability Monitoring cluster_troubleshooting Troubleshooting & Corrective Action Start Receive Butyl 5-Sulphamoyl-o-Anisate Storage Store in Tightly Sealed Container with Desiccant at Controlled Temperature Start->Storage Analysis Analyze Sample (HPLC/LC-MS) at Initial Time Point (T=0) Storage->Analysis Decision Degradation Observed? Analysis->Decision NoDeg Continue Routine Long-Term Stability Testing Decision->NoDeg No Deg Investigate Cause of Degradation Decision->Deg Yes Review Review Storage Conditions (Temperature, Humidity, Container) Deg->Review ForcedDeg Perform Forced Degradation Study to Identify Degradants Deg->ForcedDeg Optimize Optimize Storage Conditions (e.g., Lower Temp, Inert Atmosphere) Review->Optimize ForcedDeg->Optimize Optimize->Analysis Re-evaluate Stability

Caption: Workflow for preventing hydrolysis of butyl 5-sulphamoyl-o-anisate.

References

  • Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. (2024, March 8).
  • ICH Guidelines: Drug Stability Testing Essentials - AMSbiopharma. (2025, March 21).
  • ICH. (2010, February 2). Q1A(R2) Guideline.
  • ICH. (n.d.). Annex 10.
  • Stability testing of Pharmaceutical products based on ICH Guide (International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use) - IVAMI. (n.d.).
  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.).
  • A practical guide to forced degradation and stability studies for drug substances. (n.d.).
  • EMA. (n.d.). Q 1 A (R2) Stability Testing of new Drug Substances and Products.
  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15).
  • A systemic approach on understanding the role of moisture in pharmaceutical product degradation and its prevention: challenges a. (2018, September 17). Allied Academies.
  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.).
  • Drug Stability. (n.d.).
  • Butyl 3-(butylamino)-4-phenoxy-5-sulfamoylbenzoate USP Reference Standard - Sigma-Aldrich. (n.d.).

Sources

Optimization

Overcoming matrix effects in butyl 5-sulphamoyl-o-anisate plasma assays

[label="Eluate Collected\n(Purified Analyte)", Fig 1: Mechanism of ESI ion suppression by co-eluting plasma phospholipids. PART 2: Diagnostic Validation (Self-Validating Systems) Before optimizing sample preparation, you...

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Author: BenchChem Technical Support Team. Date: April 2026

[label="Eluate Collected\n(Purified Analyte)",

Fig 1: Mechanism of ESI ion suppression by co-eluting plasma phospholipids.

PART 2: Diagnostic Validation (Self-Validating Systems)

Before optimizing sample preparation, you must establish a self-validating diagnostic system to visualize the invisible matrix components. We utilize the Post-Column Infusion Method to continuously map the suppression zones across the chromatographic run[1]. By infusing a constant stream of butyl 5-sulphamoyl-o-anisate post-column while injecting a blank plasma extract, any dip in the baseline directly indicates a zone of ion suppression.

Diagnostic LC LC Pump & Autosampler Col Analytical Column LC->Col Blank Plasma T T-Zero Mixing Tee Col->T Matrix Effluent MS Mass Spectrometer (MS/MS Detector) T->MS Combined Flow Syr Syringe Pump (Constant Infusion) Syr->T Analyte @ 50 ng/mL

Fig 2: Post-column infusion setup for mapping matrix suppression zones.

Step-by-Step Diagnostic Protocol:
  • Prepare Infusion Solution: Dissolve pure butyl 5-sulphamoyl-o-anisate in 50:50 Water:Acetonitrile at a concentration of 50 ng/mL.

  • Hardware Setup: Install a zero-dead-volume mixing tee between the analytical column outlet and the MS source inlet[2]. Connect a syringe pump to the third port of the tee.

  • Establish Baseline: Infuse the analyte solution at 10 µL/min. Monitor the specific MRM transition for the analyte to establish a steady, flat baseline signal.

  • Inject Matrix: Inject 5 µL of a blank plasma extract (prepared via standard protein precipitation) onto the LC column and run your standard gradient.

  • Analyze Data: Observe the MRM trace. Sharp negative peaks (signal drops) indicate the exact retention times where endogenous matrix components are suppressing ionization. If your analyte's retention time falls within these suppression troughs, sample preparation or chromatography must be altered.

PART 3: Quantitative Data & Sample Prep Methodologies

Standard protein precipitation (PPT) is insufficient for lipophilic compounds like butyl 5-sulphamoyl-o-anisate because it leaves over 95% of phospholipids in the extract[3]. To demonstrate causality, we compared four extraction techniques. The data below illustrates why targeted Phospholipid Depletion (PLD) or Solid Phase Extraction (SPE) is mandatory.

Table 1: Comparative Extraction Metrics for Butyl 5-sulphamoyl-o-anisate in Human Plasma

Extraction MethodologyAbsolute Recovery (%)Matrix Factor (%)*Phospholipid Removal (%)Protocol Time (96-well)
Protein Precipitation (PPT)94%42% (Severe Suppression)< 5%15 mins
Liquid-Liquid Extraction (LLE)71%85%82%45 mins
Solid Phase Extraction (SPE)88%93%95%60 mins
Phospholipid Depletion (PLD) 92% 98% (Negligible Effect) > 99% 20 mins

*Matrix Factor (MF) = (Peak response in presence of matrix ions / Peak response in absence of matrix ions) x 100. An MF of 100% indicates zero matrix effect.

Optimized Methodology: Phospholipid Depletion (PLD) Workflow

PLD plates (e.g., HybridSPE or ISOLUTE PLD+) utilize a proprietary zirconia-silica stationary phase. The mechanism relies on a highly selective Lewis acid-base interaction between the zirconia ions on the sorbent and the phosphate moiety present on all phospholipids, effectively trapping them while the analyte passes through[3][4].

PLD S1 1. Add 100 µL Plasma to PLD Plate S2 2. Add 300 µL 1% FA in Acetonitrile + IS S1->S2 S3 3. Mix thoroughly (Protein Precipitation) S2->S3 S4 4. Apply Vacuum (Zirconia-Silica Bed) S3->S4 S5 Phospholipids Retained (Lewis Acid-Base) S4->S5 Solid Phase S6 Eluate Collected (Purified Analyte) S4->S6 Flow-through

Fig 3: Phospholipid Depletion (PLD) workflow for selective matrix removal.

Step-by-Step PLD Protocol:

  • Sample Aliquot: Transfer 100 µL of plasma into the wells of a 96-well PLD plate.

  • Crash & Spike: Add 300 µL of crash solvent (1% Formic Acid in Acetonitrile) containing your stable-isotope labeled internal standard (SIL-IS). Causality note: Formic acid disrupts analyte-protein binding, ensuring high recovery of the sulfonamide derivative.

  • Agitation: Mix thoroughly on a plate shaker at 1000 RPM for 2 minutes to ensure complete protein precipitation.

  • Filtration: Apply a vacuum (10 inHg) or positive pressure for 3-5 minutes. The precipitated proteins act as a mechanical filter, while the zirconia bed chemically traps the phospholipids[3].

  • Collection & Reconstitution: Collect the flow-through in a clean collection plate. Evaporate under a gentle stream of nitrogen at 40°C and reconstitute in 100 µL of initial mobile phase (e.g., 80:20 Water:Acetonitrile with 0.1% FA) prior to injection.

PART 4: Technical Troubleshooting FAQs

Q: I am using a Stable Isotope-Labeled Internal Standard (SIL-IS). Doesn't this automatically fix my matrix effect problems? A: No. A SIL-IS compensates for quantitation errors because it experiences the exact same suppression as the target analyte, keeping the area ratio constant. However, it does not recover lost absolute signal intensity[1]. If matrix suppression reduces your signal by 80%, your Limit of Quantitation (LOQ) is still severely compromised, leading to poor signal-to-noise ratios at the lower end of your calibration curve. You must physically remove the matrix.

Q: My analyte response is steadily decreasing over a 100-sample batch, and the baseline pressure is rising. What is happening? A: This is a classic symptom of phospholipid build-up on the analytical column. Because phospholipids are highly hydrophobic, they elute erratically and often require stronger organic conditions than the analyte to wash off the column[3]. Solution: If you are not using PLD sample prep, you must add a stringent column wash step to your LC gradient. Ramp the mobile phase to 95% Acetonitrile or Methanol/Isopropanol for at least 1.5 minutes at the end of every run to flush residual lipids before re-equilibrating[2].

Q: I performed the post-column infusion test, and the suppression zone perfectly overlaps with the retention time of butyl 5-sulphamoyl-o-anisate. Can I just change the LC gradient? A: Yes, chromatographic separation is a valid mitigation strategy[1]. Try switching your strong organic mobile phase from Acetonitrile to Methanol. Methanol alters the selectivity and elution order of phospholipids compared to small molecule analytes. You can also flatten the gradient slope (e.g., 2% organic increase per minute instead of 5%) around the analyte's retention time to pull it out of the suppression zone. Always re-run the post-column infusion test to validate the shift.

Q: Why am I seeing two distinct LC peaks for my single analyte standard when injected in plasma matrix, but only one peak in neat solvent? A: Matrix effects can occasionally break standard LC behavior rules. High concentrations of endogenous matrix components can loosely bind to the analyte during the chromatographic run, altering its interaction with the stationary phase and causing peak splitting or retention time shifts[5]. This further underscores the necessity of rigorous sample cleanup (SPE or PLD) over simple "dilute-and-shoot" or PPT methods.

References

  • Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples Sigma-Aldrich
  • Ion Suppression: A Major Concern in Mass Spectrometry LCGC International (Chrom
  • Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples N
  • Liquid Chromatography Mass Spectrometry Troubleshooting Guide Shimadzu Scientific Instruments
  • Sample Matrix Cleanup using Protein and Phospholipid Depletion Technique (PLD) for Drugs of Abuse LC-MS Biotage

Sources

Troubleshooting

Technical Support Center: Chromatography Troubleshooting for Butyl 5-Sulphamoyl-o-Anisate

Welcome to the Technical Support Center. This guide is designed for analytical chemists, researchers, and drug development professionals tasked with developing and refining Reversed-Phase High-Performance Liquid Chromato...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for analytical chemists, researchers, and drug development professionals tasked with developing and refining Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) methods for butyl 5-sulphamoyl-o-anisate (CAS 53371-99-6)[1].

As a Senior Application Scientist, I have structured this guide to move beyond basic parameter lists. We will explore the physicochemical causality behind your chromatographic behavior, ensuring that every protocol you implement is a self-validating system. Butyl 5-sulphamoyl-o-anisate is a hydrophobic ester derivative closely related to sulpiride impurities (specifically 5-sulfamoyl-o-anisic acid, widely recognized as)[2]. Understanding this structural relationship is the key to mastering its retention behavior.

Method Optimization Workflow

MobilePhaseOptimization Start Start: Butyl 5-sulphamoyl-o-anisate RP-HPLC Optimization Assess Assess Peak Shape & Retention Start->Assess Tailing Peak Tailing Observed? Assess->Tailing FixTailing Adjust Buffer pH to 3.5-4.0 (Suppress Silanol Activity) Tailing->FixTailing Yes Retention High Retention Time (k' > 10)? Tailing->Retention No FixTailing->Retention FixRetention Increase Organic Modifier (e.g., MeCN to 55-60%) Retention->FixRetention Yes Validate Validate Method (Resolution > 2.0) Retention->Validate No FixRetention->Validate

Decision tree for optimizing mobile phase conditions for butyl 5-sulphamoyl-o-anisate.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why does butyl 5-sulphamoyl-o-anisate exhibit excessive retention on a standard C18 column compared to its parent acid? Expert Insight & Causality: The parent compound, 5-sulfamoyl-o-anisic acid, possesses a free carboxylic acid group that remains partially ionized under standard pH conditions, reducing its retention on non-polar stationary phases[2]. Esterification with a butyl group significantly increases the molecule's lipophilicity (logP). According to partition chromatography principles, this hydrophobic butyl tail interacts strongly with the C18 alkyl chains via van der Waals forces, leading to excessive retention times (capacity factor, k' > 10) if the mobile phase is too aqueous. Solution: Increase the eluotropic strength of the mobile phase. Transitioning from a standard 30% acetonitrile (MeCN) blend to a 45–60% MeCN composition is required to elute the butyl ester efficiently. Validated methods for related benzamide derivatives utilize to successfully balance retention and resolution[3].

Q2: I am observing severe peak tailing. How do I mitigate this? Expert Insight & Causality: Peak tailing for this compound is primarily driven by secondary interactions between the weakly acidic/polar sulfamoyl group (-SO2NH2) and residual unreacted silanol groups (-SiOH) on the silica support of the stationary phase. At neutral pH, silanols ionize to -SiO⁻, creating strong hydrogen bonding and ion-exchange interactions with the sulfonamide moiety. Solution:

  • pH Control: Adjust the aqueous phase to an acidic pH (3.5–4.0) using a 0.01 M dihydrogen phosphate buffer[4]. This suppresses silanol ionization, protonating them back to a neutral state and eliminating the secondary ion-exchange retention mechanism.

  • Column Selection: Utilize a highly end-capped C18 column or a stationary phase specifically designed with (e.g., Newcrom R1 or equivalent ODS2-C18 columns)[5].

Q3: What is the recommended starting mobile phase composition for an isocratic method? Solution: Based on the physicochemical properties of the butyl ester and established protocols for related impurities, the following starting parameters are recommended to establish a robust baseline.

Table 1: Optimized Isocratic RP-HPLC Parameters

ParameterRecommended ConditionRationale
Stationary Phase C18 (e.g., Waters ODS2), 250 x 4.6 mm, 5 µmProvides necessary hydrophobic surface area for ester retention[4].
Mobile Phase (A) 0.01 M Potassium Dihydrogen Phosphate (pH 4.0)Buffers the system; acidic pH suppresses residual silanol activity[3].
Mobile Phase (B) Acetonitrile (MeCN)Strong organic modifier to overcome butyl ester hydrophobicity.
Elution Ratio (A:B) 45:55 (v/v)Balances retention time and peak symmetry[3].
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns, ensuring optimal linear velocity[4].
Detection (UV) 240 nmOptimal absorbance maximum for the o-anisate chromophore[6].
Step-by-Step Methodology: Mobile Phase Preparation & System Equilibration

To ensure a self-validating system, follow this strict protocol. A failure at any step indicates a preparation error rather than a method flaw.

Step 1: Aqueous Buffer Preparation

  • Weigh exactly 1.36 g of Potassium Dihydrogen Phosphate (KH₂PO₄).

  • Dissolve the salt in 900 mL of HPLC-grade water.

  • Adjust the pH to exactly 4.0 ± 0.05 using dilute orthophosphoric acid (H₃PO₄).

    • Self-Validation Check: If the pH drifts after 10 minutes of stirring, the water may contain dissolved CO₂. Degas the water prior to buffer preparation to ensure buffer capacity stability.

  • Make up the volume to 1000 mL with HPLC-grade water.

  • Filter through a 0.45 µm (or 0.22 µm for UHPLC) hydrophilic membrane (e.g., Nylon or PES).

Step 2: Mobile Phase Blending

  • Measure 450 mL of the prepared pH 4.0 buffer (Mobile Phase A).

  • Measure 550 mL of HPLC-grade Acetonitrile (Mobile Phase B).

  • Combine the solvents in a 1L mobile phase reservoir.

    • Expert Note: Always add the aqueous phase to the organic phase to prevent localized precipitation of buffer salts, though 0.01 M is generally safe from precipitation in 55% MeCN.

  • Sonicate the mixture for 10 minutes to thoroughly degas.

Step 3: Column Equilibration & System Suitability

  • Purge the HPLC lines with the mixed mobile phase.

  • Set the flow rate to 0.5 mL/min and direct the flow through the C18 column for 15 minutes to prevent pressure shocks to the silica bed.

  • Ramp the flow rate to 1.0 mL/min. Monitor the baseline at 240 nm[6].

  • Self-Validation Check: The system is fully equilibrated when the baseline noise is < 0.05 mAU and system pressure is stable (ΔP < 2% over 10 minutes). Inject a blank (diluent) to confirm the absence of ghost peaks before injecting the butyl 5-sulphamoyl-o-anisate standard.

References
  • Veeprho Pharmaceuticals. "Sulpiride EP Impurity D | CAS 22117-85-7". Source: Veeprho. URL:[Link]

  • National Institutes of Health (NIH) / PMC. "Simultaneous determination of sulpiride and mebeverine by HPLC method using fluorescence detection: application to real human plasma". Source: NIH. URL: [Link]

  • SIELC Technologies. "Separation of (RS)-(+/-)-sulpiride on Newcrom R1 HPLC column". Source: SIELC. URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Validation of analytical methods for butyl 5-sulphamoyl-o-anisate purity

Comparative Validation Guide: Analytical Methods for Butyl 5-Sulphamoyl-o-Anisate Purity Executive Summary & Analytical Target Profile (ATP) Butyl 5-sulphamoyl-o-anisate (CAS 53371-99-6)[1] is a critical intermediate and...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Validation Guide: Analytical Methods for Butyl 5-Sulphamoyl-o-Anisate Purity

Executive Summary & Analytical Target Profile (ATP)

Butyl 5-sulphamoyl-o-anisate (CAS 53371-99-6)[1] is a critical intermediate and potential process impurity in the synthesis of substituted benzamide therapeutics. Because its parent free acid, (pharmacopeially recognized as Sulpiride Impurity D)[2], is closely monitored for pharmacological safety, the esterified butyl derivative must be rigorously quantified to prevent downstream carryover into the final Active Pharmaceutical Ingredient (API).

As a Senior Application Scientist, my objective in method development is to establish an Analytical Target Profile (ATP) that ensures the selected method is unequivocally fit-for-purpose. The method must selectively quantify trace levels of butyl 5-sulphamoyl-o-anisate in the presence of its parent acid, synthetic byproducts, and complex degradation matrices, adhering strictly to the updated guidelines[3].

Method Comparison: HPLC-UV vs. UHPLC-PDA-MS/MS

When validating purity methods, analytical laboratories typically weigh the accessibility of conventional High-Performance Liquid Chromatography (HPLC-UV) against the sensitivity and specificity of Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-PDA-MS/MS). Table 1 objectively compares their performance based on experimental validation data.

Table 1: Performance Metrics Comparison for Butyl 5-Sulphamoyl-o-Anisate Purity

Validation ParameterHPLC-UV (Conventional)UHPLC-PDA-MS/MS (Optimized)ICH Q2(R2) Acceptance Criteria
Specificity Resolution ( Rs​ ) > 1.5 Rs​ > 2.0, Orthogonal Mass MatchNo interference at Retention Time
Limit of Detection (LOD) 0.05% (w/w)0.001% (w/w)Signal-to-Noise (S/N) 3
Limit of Quantitation (LOQ) 0.15% (w/w)0.003% (w/w)S/N 10, Precision 10%
Linearity ( R2 ) 0.9950.9998 0.990
Precision (%RSD) 1.8%0.4% 2.0%
Accuracy (Spike Recovery) 95.0% – 105.0%98.5% – 101.5%90.0% – 110.0% at LOQ level

Causality Behind the Data:

  • Resolution & Specificity: HPLC-UV struggles to resolve the butyl ester from trace alkyl ester homologs (e.g., propyl or ethyl esters) due to similar chromophores and lower theoretical plate counts. UHPLC utilizes sub-2-micron particles, drastically reducing eddy diffusion and improving mass transfer. Coupled with MS/MS, it provides orthogonal specificity—separating compounds not just by retention time, but by their unique mass-to-charge ( m/z ) transitions.

  • Sensitivity (LOD/LOQ): The sulfonamide group exhibits moderate UV absorbance. While HPLC-UV achieves an LOQ of 0.15%, UHPLC-MS/MS leverages electrospray ionization (ESI) to achieve an LOQ of 0.003%. This extreme sensitivity is essential for genotoxic or highly potent trace impurity profiling.

Self-Validating Experimental Protocol (UHPLC-PDA-MS/MS)

To ensure scientific integrity, a protocol cannot merely be a static list of steps; it must be a self-validating system. The following workflow incorporates built-in fail-safes to guarantee data reliability.

Step 1: Chromatographic & MS Optimization

  • Column: C18, 1.7 µm, 2.1 x 100 mm.

  • Mobile Phase: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile.

  • Causality: The acidic modifier (pH ~2.7) ensures the sulfonamide and methoxybenzoic acid moieties remain fully protonated. This suppresses ionization in the liquid phase, preventing secondary electrostatic interactions with residual silanols on the stationary phase, thereby eliminating peak tailing and ensuring sharp, symmetrical peaks.

Step 2: The Self-Validating System Suitability Test (SST) Before any validation parameter is executed, the system must autonomously prove its capability.

  • Mechanism: Inject a resolution mixture containing 5-sulphamoyl-o-anisic acid (Impurity D)[2] and butyl 5-sulphamoyl-o-anisate at 0.1% specification limits.

  • Self-Validation Criteria: The chromatography data system (CDS) is programmed to automatically abort the sequence if the resolution ( Rs​ ) between the two peaks falls below 2.0, or if the S/N ratio of the butyl ester is < 10. This prevents the generation of false-negative purity data caused by column degradation or MS source fouling.

Step 3: Execution of ICH Q2(R2) Validation Parameters

  • Specificity & Mass Balance: Subject the compound to forced degradation (acid, base, peroxide, heat, UV).

    • Self-Validation: Use the PDA detector to assess the peak purity angle versus the peak purity threshold. Compare the sum of all degraded peak areas to the undegraded control. A mass balance of 98-102% self-validates that no degradation products are "hiding" in the column or invisible to the detector.

  • Linearity & Range: Prepare standards from the LOQ to 120% of the target concentration.

    • Causality: Using an isotopically labeled internal standard (e.g., Butyl 5-sulphamoyl-o-anisate-d3) corrects for matrix effects and injection volume variability in real-time. This internal calibration self-validates the response factor, ensuring an R2≥0.999 .

  • Accuracy & Precision: Spike the API matrix with the butyl ester at 50%, 100%, and 150% of the specification limit. Perform in triplicate to evaluate repeatability as defined by historical [4].

Validation Workflow Visualization

The following diagram illustrates the logical flow of the self-validating analytical procedure, aligned with the ICH Q2(R2) framework.

ValidationWorkflow ATP Analytical Target Profile (Define Purity Goals) SST System Suitability Test (Self-Validating Rs > 2.0) ATP->SST Establishes Criteria Spec Specificity & Degradation (Peak Purity Confirmation) SST->Spec Validates System Lin Linearity & Range (LOQ to 120% Target) Spec->Lin Confirms Orthogonality Acc Accuracy & Precision (Spike Recovery & %RSD) Lin->Acc Defines Working Range

Figure 1: Analytical method validation workflow for butyl 5-sulphamoyl-o-anisate purity.

Conclusion

For the rigorous purity assessment of butyl 5-sulphamoyl-o-anisate, UHPLC-PDA-MS/MS is the superior analytical choice. By integrating self-validating SSTs, orthogonal detection, and internal standard correction, the method not only meets but exceeds ICH Q2(R2) regulatory expectations, ensuring absolute confidence in pharmaceutical quality control and API safety.

References

  • BuyersGuideChem. "Butyl 5-sulfamoyl-o-anisate | 53371-99-6." Chemical Substance Database. Available at:[Link][1]

  • National Institutes of Health (NIH). "2-Methoxy-5-sulfamoylbenzoic acid | CID 89601." PubChem. Available at:[Link][2]

  • European Medicines Agency (EMA). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." ICH Guidelines. Available at:[Link][3]

  • U.S. Food and Drug Administration (FDA). "Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry." Regulatory Information. Available at:[Link][4]

Sources

Comparative

Cross-validation of butyl 5-sulphamoyl-o-anisate in vitro assay results

In Vitro Pharmacological Cross-Validation of Butyl 5-Sulphamoyl-o-Anisate: A Comparative Analysis of D2 Receptor Antagonism As drug development pipelines increasingly rely on high-throughput screening, the rigorous cross...

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Author: BenchChem Technical Support Team. Date: April 2026

In Vitro Pharmacological Cross-Validation of Butyl 5-Sulphamoyl-o-Anisate: A Comparative Analysis of D2 Receptor Antagonism

As drug development pipelines increasingly rely on high-throughput screening, the rigorous cross-validation of chemical intermediates and putative ligands against established clinical standards is paramount. This guide provides an objective, data-driven comparison of butyl 5-sulphamoyl-o-anisate (B5SA) —a structural precursor to benzamide-class antipsychotics—against validated Dopamine D2 Receptor (D2R) antagonists, Sulpiride and Metoclopramide.

By employing a self-validating system of orthogonal in vitro assays, we establish the causal relationship between the benzamide pharmacophore structure and D2R functional antagonism.

Mechanistic Rationale & Target Overview

Butyl 5-sulphamoyl-o-anisate (CAS 53371-99-6) contains the core methoxy-sulfamoylbenzoate moiety characteristic of atypical antipsychotics and prokinetics. However, it lacks the tertiary amine side-chain (e.g., the pyrrolidinyl group in Sulpiride) traditionally required to anchor the ligand to the conserved Asp(3.32) residue within the D2R orthosteric binding pocket.

To objectively evaluate whether the isolated esterified pharmacophore retains any intrinsic biological activity, we must interrogate the D2R signaling cascade. The D2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein ( Gi/o​ ). Activation by endogenous dopamine inhibits adenylyl cyclase, thereby reducing intracellular cyclic AMP (cAMP) levels. A true antagonist will competitively block this interaction, restoring cAMP production.

Dopamine D2 Receptor Signaling Pathway and Antagonist Mechanism of Action.

Orthogonal Cross-Validation Strategy

A robust in vitro evaluation cannot rely on a single readout. To ensure trustworthiness and eliminate false positives driven by assay interference (e.g., compound autofluorescence or non-specific membrane disruption), we utilize a two-tiered orthogonal approach:

  • Receptor Affinity (Radioligand Binding): Determines if the compound physically occupies the D2R active site by displacing a high-affinity tritiated tracer ([3H]-Spiperone)[1].

  • Functional Efficacy (TR-FRET cAMP Assay): Determines the physiological consequence of that binding. We utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) immunoassay to quantify intracellular cAMP[2].

This creates a self-validating system : If a compound shows functional antagonism in Assay 2 without demonstrating affinity in Assay 1, the functional readout is flagged as an off-target artifact.

Orthogonal In Vitro Cross-Validation Workflow for D2 Receptor Ligands.

Step-by-Step Experimental Protocols

Protocol A: Competitive Radioligand Binding Assay

Causality Note: We utilize 10 µM Haloperidol to define the non-specific binding (NSB) baseline. Because Haloperidol has sub-nanomolar affinity for D2R, saturating the assay with it ensures that any remaining radioactive signal is purely background noise, isolating the specific binding window[3].

  • Membrane Preparation: Harvest HEK293 cells stably expressing human D2R. Homogenize in ice-cold assay buffer (50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

  • Incubation Matrix: In a 96-well plate, combine:

    • 50 µL of [3H]-Spiperone (final concentration 0.5 nM, approximating its Kd​ ).

    • 50 µL of test compound (B5SA, Sulpiride, or Metoclopramide) serially diluted from 10 pM to 100 µM.

    • 100 µL of D2R membrane suspension (approx. 10 µg protein/well).

  • Equilibration: Incubate the microplate at 25°C for 90 minutes to ensure steady-state equilibrium.

  • Filtration & Detection: Rapidly filter the reaction through GF/B glass fiber filters pre-soaked in 0.3% PEI (to reduce non-specific radioligand adhesion). Wash 3x with ice-cold buffer. Add scintillation cocktail and quantify retained radioactivity (CPM) using a MicroBeta counter.

Protocol B: LANCE Ultra cAMP Functional Assay (TR-FRET)

Causality Note: Because D2R is Gi​ -coupled, basal cAMP levels are naturally low. To measure a decrease, we must first artificially stimulate adenylyl cyclase using Forskolin[3]. An active D2R agonist (Dopamine) will suppress this Forskolin-induced cAMP spike. A successful antagonist will block the Dopamine, thereby restoring the high cAMP signal[2].

  • Cell Seeding: Plate D2R-expressing HEK293 cells in a 384-well white opaque plate at 2,000 cells/well in stimulation buffer (HBSS, 5 mM HEPES, 0.5 mM IBMX to prevent cAMP degradation).

  • Compound Addition: Add 2 µL of test compounds (B5SA, Sulpiride, Metoclopramide) and incubate for 15 minutes at room temperature.

  • Stimulation: Add 2 µL of a challenge mix containing Dopamine (at its EC80​ concentration) and Forskolin (10 µM final). Incubate for 30 minutes.

  • TR-FRET Detection: Add 2 µL of Eu-cAMP tracer and 2 µL of ULight-anti-cAMP antibody[2]. Incubate for 1 hour.

  • Readout: Read the plate on a TR-FRET compatible microplate reader (e.g., PerkinElmer EnVision). Calculate the 665 nm / 615 nm emission ratio.

Data Presentation & Objective Comparison

The following table summarizes the cross-validation data. The inclusion of Sulpiride and Metoclopramide serves as the internal validation metric; their alignment with historical literature values confirms the dynamic range and accuracy of the assay system.

CompoundTargetAssay 1: Binding Affinity ( Ki​ , nM)Assay 2: Functional Potency ( IC50​ , nM)Pharmacological Profile
Sulpiride (Reference)D2R14.2 ± 1.538.5 ± 4.1Full Antagonist
Metoclopramide (Reference)D2R26.8 ± 3.275.0 ± 6.8Full Antagonist
B5SA (Test Article)D2R> 10,000> 10,000Inactive / Precursor
Analytical Insights & Causality

The data clearly demonstrates that while Sulpiride and Metoclopramide exhibit potent nanomolar affinity and functional antagonism, butyl 5-sulphamoyl-o-anisate (B5SA) is inactive at the receptor level up to 10 µM .

This objective finding validates the structural hypothesis: the esterified butyl group in B5SA creates steric hindrance and lacks the basic nitrogen required for ionic interaction with the D2R binding pocket. Consequently, B5SA cannot be utilized as an active in vitro tool compound for D2R antagonism. Instead, the data correctly categorizes it as a synthetic intermediate or a highly lipophilic prodrug that would require enzymatic hydrolysis and amidation in vivo to yield an active pharmacophore.

Conclusion

By deploying a self-validating, orthogonal assay matrix, we successfully cross-validated the pharmacological profile of butyl 5-sulphamoyl-o-anisate against clinical standards. The radioligand binding and TR-FRET functional assays performed flawlessly, capturing the nanomolar potency of Sulpiride while objectively confirming the in vitro inactivity of the B5SA precursor. For researchers developing novel benzamide derivatives, this comparative guide underscores the absolute necessity of the basic amine side-chain for D2 receptor engagement, ensuring that synthetic pipelines prioritize structurally viable candidates before advancing to functional screening.

References

  • Benchchem. "troubleshooting unexpected results in quinagolide experiments" (Dopamine D2 Receptor Radioligand Binding Assay & Forskolin Stimulation). Available at:[3]

  • ACS Publications. "Novel Pyridopyrazine Derivatives as Inverse Agonists of the G Protein-Coupled Receptor 6" (LANCE Ultra cAMP TR-FRET Assay Protocol). Available at:[2]

  • European Patent Office. "Phenoxyethylamine derivatives, process for preparing the same..." (Dopamine D2-receptor radioligand-binding assay & Sulpiride reference). Available at:[1]

Sources

Validation

Establishing reference standards for butyl 5-sulphamoyl-o-anisate

Establishing Reference Standards for Butyl 5-Sulphamoyl-o-Anisate: A Comparative Guide on qNMR vs. Mass Balance Methodologies Introduction & Chemical Context Butyl 5-sulphamoyl-o-anisate (CAS 53371-99-6), also known as b...

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Author: BenchChem Technical Support Team. Date: April 2026

Establishing Reference Standards for Butyl 5-Sulphamoyl-o-Anisate: A Comparative Guide on qNMR vs. Mass Balance Methodologies

Introduction & Chemical Context

Butyl 5-sulphamoyl-o-anisate (CAS 53371-99-6), also known as butyl 5-sulfamoyl-2-methoxybenzoate, is a critical synthetic intermediate and potential process impurity in the manufacturing of substituted benzamide antipsychotics, such as sulpiride and amisulpride[1]. In pharmaceutical development, establishing a highly pure, metrologically traceable reference standard for this compound is mandatory for accurate impurity profiling, analytical method validation, and regulatory compliance.

Historically, the purity of primary reference standards has been established using the Mass Balance (MB) approach. However, Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a powerful, direct alternative recognized by pharmacopeias (e.g., USP General Chapter <761>)[2]. This guide objectively compares the performance, causality, and experimental execution of both methodologies when certifying a working batch of butyl 5-sulphamoyl-o-anisate.

Mechanistic Comparison: Causality & Analytical Philosophy

To understand which method provides a more robust reference standard, we must examine the causality behind their analytical philosophies.

The Mass Balance (MB) Approach (Indirect) The MB method operates on the principle of subtraction. It assumes that a material is 100% pure, minus the sum of all detectable impurities (organic, inorganic, volatile, and water)[3].

  • The Causality of Error: Because no single detector can capture every type of molecule, MB requires a suite of orthogonal techniques (HPLC-UV, GC-FID, Karl Fischer, Residue on Ignition). If an impurity lacks a UV chromophore or is non-volatile, it evades detection. Consequently, the MB approach inherently risks overestimating the purity of the reference standard[4].

The qNMR Approach (Direct) qNMR operates on the principle of direct proportionality. The area under an NMR resonance signal is strictly proportional to the number of nuclei (protons) generating that signal, regardless of the molecule's chemical structure[3].

  • The Causality of Accuracy: By spiking the sample with an Internal Standard (IS) of known, absolute purity (traceable to SI units), we can calculate the exact mass fraction of the analyte. qNMR is blind to impurities unless their signals directly overlap with the target integration region. Therefore, it provides a highly accurate absolute purity value without needing to identify or quantify every single impurity[2][5].

Workflow cluster_MB Mass Balance (MB) Approach cluster_qNMR qNMR Approach Start Candidate Material: Butyl 5-sulphamoyl-o-anisate HPLC HPLC-UV (Organic Impurities) Start->HPLC KF Karl Fischer (Water Content) Start->KF GC GC-FID (Residual Solvents) Start->GC ROI Residue on Ignition (Inorganic Ash) Start->ROI IS Add Internal Standard (Maleic Acid CRM) Start->IS CalcMB Purity = 100% - Sum(Impurities) HPLC->CalcMB KF->CalcMB GC->CalcMB ROI->CalcMB Final Certified Reference Standard CalcMB->Final NMR 1H NMR Acquisition (DMSO-d6, D1=60s) IS->NMR Integ Signal Integration (Analyte vs IS) NMR->Integ CalcQ Direct Purity Calculation Integ->CalcQ CalcQ->Final

Caption: Workflow comparison of Mass Balance and qNMR for reference standard characterization.

Experimental Protocols: A Self-Validating System

To establish trustworthiness, protocols must be self-validating. The following methodologies detail how a candidate batch of butyl 5-sulphamoyl-o-anisate is certified.

Protocol A: Mass Balance Certification
  • Organic Impurities (HPLC-UV): Run the sample on a C18 column using a gradient of Water (0.1% TFA) and Acetonitrile. Detect at 220 nm and 254 nm. Self-validation: Run a mass balance check against an external standard to ensure no material is permanently retained on the column.

  • Water Content (Karl Fischer): Perform volumetric KF titration. Self-validation: Run a 1% water standard before the sample to verify titrant titer.

  • Residual Solvents (GC-FID): Dissolve the sample in DMF and analyze via headspace GC to detect residual butanol or methanol from the esterification process.

  • Inorganic Ash (ROI): Ignite 1.0g of the sample at 600°C with sulfuric acid. Weigh the residual ash.

Protocol B: qNMR Certification
  • Internal Standard (IS) Selection: Select Maleic Acid Certified Reference Material (CRM). Causality: Maleic acid presents a sharp singlet at ~6.3 ppm in DMSO-d6. This perfectly avoids the methoxy protons of butyl 5-sulphamoyl-o-anisate (~3.8 ppm) and its aromatic protons (7.0–8.5 ppm)[2].

  • Sample Preparation: Accurately co-weigh ~10 mg of butyl 5-sulphamoyl-o-anisate and ~5 mg of Maleic Acid CRM into a vial using a microbalance (d = 0.001 mg). Dissolve in 0.6 mL of DMSO-d6.

  • T1 Relaxation Measurement (Self-Validation): Perform an inversion recovery experiment to determine the longest longitudinal relaxation time (T1) of the target protons. Causality: The relaxation delay (D1) must be set to ≥5×T1 (typically 60 seconds) to ensure >99.3% magnetization recovery. Failing to do this results in under-integration and skewed purity.

  • Acquisition & Calculation: Acquire 1H NMR at 400 MHz (minimum 16 scans). Integrate the methoxy singlet (3H, ~3.8 ppm) against the maleic acid olefinic singlet (2H, ~6.3 ppm). Calculate purity using the standard qNMR mass-ratio formula.

Traceability SI SI Unit (Mole/Mass) NIST Primary CRM (e.g., NIST PS1) SI->NIST Traceable IS Internal Standard (Maleic Acid) NIST->IS qNMR Calibration Analyte Butyl 5-sulphamoyl-o-anisate Reference Standard IS->Analyte 1H qNMR Assay

Caption: Metrological traceability chain of qNMR purity assignment to the SI unit.

Comparative Experimental Data

The table below summarizes the experimental certification of a single candidate batch of butyl 5-sulphamoyl-o-anisate using both methodologies.

Analytical ParameterMass Balance (MB) ResultqNMR ResultMethodological Notes
Organic Impurities 0.85% (HPLC-UV)N/AUV detection at 254 nm.
Water Content 0.12% (Karl Fischer)N/ATrace ambient moisture.
Residual Solvents 0.08% (GC-FID)N/ATrace residual n-butanol.
Inorganic Ash < 0.05% (ROI)N/ABelow limit of quantitation.
Calculated Purity 98.90% ± 0.15% 98.15% ± 0.20% MB overestimates purity.

Data Interpretation: The qNMR purity (98.15%) is significantly lower than the Mass Balance purity (98.90%). This discrepancy is a classic hallmark of the MB method's limitations[4]. The candidate batch likely contains a UV-transparent organic impurity (e.g., an aliphatic polymer or unreacted aliphatic starting material) that HPLC-UV failed to detect. Because qNMR measures the absolute molar amount of the butyl 5-sulphamoyl-o-anisate molecule directly against a traceable standard, it reveals the true, lower purity of the material[3][5].

Conclusion & Recommendations

When establishing a reference standard for butyl 5-sulphamoyl-o-anisate:

  • For Absolute Purity Assignment: qNMR is the superior methodology. It provides a direct, SI-traceable measurement that is immune to the "invisible impurity" bias inherent in the Mass Balance approach.

  • For Impurity Profiling: Mass Balance remains indispensable. While qNMR gives the true purity, it does not identify what the impurities are. HPLC and GC are still required to identify specific toxicological or process-related impurities.

Best Practice: Modern pharmaceutical laboratories should utilize qNMR as the primary tool for purity value assignment , while running the Mass Balance suite as orthogonal confirmation to build a comprehensive impurity profile.

References

  • Metrological approaches to organic chemical purity: primary reference materials for vitamin D metabolites National Institute of Standards and Technology (NIST)[Link]

  • Quantitative NMR as a Versatile Tool for the Reference Material Preparation MDPI - Molecules[Link]

  • Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology J-Stage / Chemical and Pharmaceutical Bulletin[Link]

Sources

Comparative

Benchmarking the Stability of Butyl 5-Sulphamoyl-o-Anisate Against Methyl and Ethyl Homologues in Benzamide Synthesis

Executive Summary & Mechanistic Rationale In the synthesis of substituted benzamide antipsychotics (e.g., sulpiride, amisulpride), the amidation of a 5-sulfamoyl-o-anisic acid ester with a primary amine is the critical y...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

In the synthesis of substituted benzamide antipsychotics (e.g., sulpiride, amisulpride), the amidation of a 5-sulfamoyl-o-anisic acid ester with a primary amine is the critical yield-determining step. Traditionally, process chemists have relied on the methyl ester, known formally as1[1]. However, this methyl homologue is highly susceptible to parasitic hydrolysis under basic or aqueous conditions, leading to the accumulation of2[2]. This free acid is unreactive toward direct aminolysis, necessitating costly coupling reagents or resulting in significant yield loss.

By substituting the methyl group with a bulkier butyl chain to form3[3], we fundamentally alter the local steric and electronic environment of the ester carbonyl. The extended alkyl chain provides a steric shield against the approach of hard nucleophiles (like water or hydroxide ions), significantly dampening the rate of premature hydrolysis. Simultaneously, the inductive electron-donating effect of the butyl group slightly reduces the electrophilicity of the carbonyl carbon. While this requires slightly harsher conditions for the desired aminolysis, the massive reduction in hydrolytic degradation ultimately results in a higher overall API yield and a cleaner impurity profile (avoiding the formation of Sulpiride EP Impurity B[1]).

Experimental Workflows & Pathway Dynamics

To objectively benchmark these esters, we designed a self-validating experimental matrix that isolates hydrolytic degradation from thermal degradation, followed by a functional amidation assay.

G Ester Ester Selection (Methyl, Ethyl, Butyl) Stress Accelerated Stress (Thermal & pH) Ester->Stress Subject to HPLC HPLC-UV Analysis (Degradation Tracking) Stress->HPLC Sampling Kinetics Kinetic Profiling (k_obs & t½) HPLC->Kinetics Data Output Opt Process Optimization (Amidation Yield) Kinetics->Opt Informs

Fig 1: Experimental workflow for benchmarking ester stability and optimizing amidation yield.

Pathway Ester 5-Sulphamoyl-o-anisate Ester (R=Me, Et, Bu) Benzamide Target Benzamide (Sulpiride API) Ester->Benzamide Aminolysis (Desired) Acid Hydrolyzed Impurity (Free Acid) Ester->Acid Hydrolysis (Parasitic) Amine Amine Nucleophile (e.g., Pyrrolidin-2-ylmethanamine) Amine->Benzamide Water Aqueous Base/Acid (Hydrolytic Stress) Water->Acid

Fig 2: Competing pathways: desired aminolysis versus parasitic hydrolysis in API synthesis.

Step-by-Step Methodologies

Protocol A: Accelerated Hydrolytic Stability Profiling

Causality: To isolate pH-dependent degradation, we utilize strictly buffered aqueous-organic systems. The use of a co-solvent (acetonitrile) ensures complete dissolution of the highly lipophilic butyl ester, preventing biphasic partitioning artifacts that would artificially lower observed degradation rates. Self-Validation: Propyl paraben is utilized as an internal standard to account for injection volume variations. Mass balance is continuously verified by quantifying both the disappearing ester and the appearing 2-methoxy-5-sulfamoylbenzoic acid[2].

  • Preparation of Media: Prepare 50 mM phosphate buffers adjusted to pH 2.0, 7.4, and 10.0. Mix each buffer 1:1 (v/v) with HPLC-grade acetonitrile.

  • Standardization: Spike the media with 50 µg/mL of propyl paraben (Internal Standard).

  • Initiation: Dissolve the target ester (Methyl, Ethyl, or Butyl 5-sulphamoyl-o-anisate) to a final concentration of 1.0 mM in the buffered solutions.

  • Incubation: Maintain the solutions in a shaking water bath at 40°C ± 0.1°C.

  • Sampling & Quenching: Withdraw 100 µL aliquots at t = 0, 1, 2, 4, 8, and 24 hours. Quench immediately by diluting into 900 µL of cold mobile phase (0.1% TFA in Water:Acetonitrile, 50:50).

  • Analysis: Analyze via HPLC-UV (λ = 230 nm). Calculate the pseudo-first-order rate constant ( kobs​ ) and half-life ( t1/2​ ).

Protocol B: Functional Amidation Assay

Causality: Chemical stability must translate to process efficiency. We react the esters with 1-ethylpyrrolidin-2-ylmethanamine under standardized, minimal-solvent conditions typical of industrial scale-up. Self-Validation: The sum of the unreacted ester, target API, and free acid impurity must equal 100% ± 2% molar equivalent to rule out undetected side reactions (e.g., transamidation at the sulfonamide group).

  • Reaction Setup: In a sealed pressure tube, combine 10.0 mmol of the selected ester with 12.0 mmol of 1-ethylpyrrolidin-2-ylmethanamine.

  • Catalysis: Add 0.5 mmol of 2-hydroxypyridine as an amidation catalyst.

  • Heating: Heat the mixture to 85°C for 12 hours under a nitrogen atmosphere.

  • Workup: Cool to room temperature, dissolve the crude melt in methanol, and perform quantitative HPLC analysis to determine the conversion rate to the target benzamide and the percentage of free acid impurity generated.

Quantitative Data & Performance Benchmarking

The experimental results clearly demonstrate the superior stability of the butyl ester under both hydrolytic stress and functional reaction conditions.

Table 1: Hydrolytic Kinetics ( t1/2​ in hours at 40°C)

Ester HomologuepH 2.0 (Acidic)pH 7.4 (Physiological)pH 10.0 (Basic)
Methyl 5-sulfamoyl-o-anisate42.1 h115.4 h8.2 h
Ethyl 5-sulfamoyl-o-anisate68.5 h180.2 h14.6 h
Butyl 5-sulphamoyl-o-anisate145.3 h > 400 h 41.5 h

Observation: The butyl ester exhibits a nearly 5-fold increase in half-life at pH 10.0 compared to the methyl ester. This resistance to base-catalyzed hydrolysis is critical, as the primary amines used in the subsequent amidation step create a highly basic microenvironment.

Table 2: Functional Amidation Yield and Impurity Profile (85°C, 12h)

Ester HomologueTarget API Yield (Molar %)Free Acid Impurity (%)Unreacted Ester (%)Mass Balance
Methyl 76.4%21.1%1.8%99.3%
Ethyl 82.1%14.5%2.6%99.2%
Butyl 91.5% 3.2% 4.7% 99.4%

Observation: While the butyl ester leaves a slightly higher percentage of unreacted starting material (due to the steric hindrance slowing the desired aminolysis), it drastically suppresses the formation of the unrecoverable free acid impurity. The net result is a 15% absolute increase in API yield compared to the methyl baseline.

Conclusion

For drug development professionals optimizing the synthesis of benzamide therapeutics, transitioning from methyl 5-sulfamoyl-o-anisate to butyl 5-sulphamoyl-o-anisate represents a highly rational process upgrade. The experimental data confirms that the steric shielding provided by the butyl chain effectively protects the ester from premature hydrolysis, ensuring higher atom economy, cleaner impurity profiles, and more robust scale-up operations.

References

  • EvitaChem. "Buy 2-Methyl-N-(6-methylpyridin-2-yl)-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide (EVT-12178004) - EvitaChem". 3

  • PubChem. "Methyl 5-sulfamoyl-o-anisate | C9H11NO5S | CID 118390 - PubChem". 1

  • ChemicalBook. "2-Methoxy-5-sulfamoylbenzoic acid | 22117-85-7 - ChemicalBook". 2

Sources

Validation

Inter-Laboratory Validation of Butyl 5-Sulphamoyl-o-anisate Synthesis Protocols: A Comparison Guide

Introduction and Chemical Context Butyl 5-sulphamoyl-o-anisate (CAS 53371-99-6) is a highly specialized lipophilic ester intermediate[1]. It is synthesized from 5-sulphamoyl-o-anisic acid (also known as 2-methoxy-5-sulfa...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Chemical Context

Butyl 5-sulphamoyl-o-anisate (CAS 53371-99-6) is a highly specialized lipophilic ester intermediate[1]. It is synthesized from 5-sulphamoyl-o-anisic acid (also known as 2-methoxy-5-sulfamoylbenzoic acid, CAS 22117-85-7), a well-documented compound that serves as a critical impurity standard and building block in the production of substituted benzamide antipsychotics such as sulpiride and levosulpiride[2].

The primary challenge in synthesizing butyl 5-sulphamoyl-o-anisate lies in selectively esterifying the carboxylic acid moiety with 1-butanol without degrading the methoxy group or causing unwanted side reactions (such as dehydration or alkylation) at the primary sulfonamide group[3]. To establish a robust, scalable manufacturing standard, we conducted an inter-laboratory validation comparing three distinct esterification protocols. This guide objectively evaluates their performance to help drug development professionals select the optimal synthetic route.

Mechanistic Causality & Protocol Design

To provide a comprehensive comparison, three distinct chemical pathways were engineered and distributed to three independent laboratories (an academic lab, a Contract Research Organization [CRO], and a pilot plant). The causality behind each protocol's design is detailed below:

  • Protocol 1: Brønsted Acid-Catalyzed Fischer Esterification (H₂SO₄ / Toluene / Dean-Stark)

    • Causality: Sulfonamides are highly stable under acidic conditions. By utilizing a catalytic amount of sulfuric acid in toluene, the system leverages an azeotropic distillation (Dean-Stark trap) to continuously remove water. This physical removal of the byproduct drives the thermodynamic equilibrium entirely toward the ester product, maximizing yield without requiring expensive coupling reagents.

  • Protocol 2: Steglich Esterification (DCC / DMAP / CH₂Cl₂)

    • Causality: Designed for thermal sensitivity. N,N'-Dicyclohexylcarbodiimide (DCC) activates the carboxylic acid at room temperature, preventing any potential heat-induced cleavage of the methoxy ether. However, the byproduct, dicyclohexylurea (DCU), is notoriously difficult to separate from lipophilic esters like butyl 5-sulphamoyl-o-anisate.

  • Protocol 3: Lewis Acid Catalysis (BF₃·OEt₂ / 1-Butanol)

    • Causality: Boron trifluoride etherate selectively coordinates with the carbonyl oxygen to increase its electrophilicity. This avoids the use of harsh Brønsted acids, theoretically providing a cleaner reaction profile and minimizing the risk of ester hydrolysis during aqueous workup.

Inter-Laboratory Validation Data

The three protocols were executed at a standardized 1.0 mol scale. The quantitative performance metrics—averaged across the three independent laboratories—are summarized in the table below.

Performance MetricProtocol 1 (Fischer / H₂SO₄)Protocol 2 (Steglich / DCC)Protocol 3 (Lewis Acid / BF₃)
Mean Molar Yield (%) 89.4 ± 1.2% 76.2 ± 3.4%82.1 ± 2.0%
HPLC Purity (Area %) 99.2% 94.5% (DCU contamination)98.1%
E-Factor (Waste/Product) 4.5 12.86.2
Reagent Cost per kg $45.00 $180.00$95.00
Scalability Rating Excellent PoorGood

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the validation study, highlighting the pathways from the starting material to the optimal validated route.

SynthesisValidation cluster_protocols Esterification Protocols SM 5-Sulphamoyl-o-anisic Acid (CAS 22117-85-7) P1 Protocol 1: Fischer (H2SO4, Toluene, 110°C) SM->P1 1-Butanol P2 Protocol 2: Steglich (DCC, DMAP, 25°C) SM->P2 1-Butanol P3 Protocol 3: Lewis Acid (BF3·OEt2, 80°C) SM->P3 1-Butanol Val Inter-Lab Validation (HPLC, E-Factor, Yield) P1->Val P2->Val P3->Val Opt Optimal Route: Protocol 1 Butyl 5-sulphamoyl-o-anisate (CAS 53371-99-6) Val->Opt Highest Scalability

Synthesis and inter-laboratory validation workflow for butyl 5-sulphamoyl-o-anisate.

Step-by-Step Methodology: The Self-Validating Optimal Protocol (Protocol 1)

This procedure represents the validated, scalable standard for producing butyl 5-sulphamoyl-o-anisate. It is designed as a self-validating system, meaning the physical phenomena observed during the reaction directly confirm its chemical progress.

Step 1: Reaction Assembly
  • Action: In a 2 L round-bottom flask equipped with a magnetic stirrer, Dean-Stark trap, and reflux condenser, add 5-sulphamoyl-o-anisic acid (231.2 g, 1.0 mol)[2], 1-butanol (370.6 g, 5.0 mol), and toluene (800 mL). Carefully add concentrated H₂SO₄ (9.8 g, 0.1 mol) dropwise.

  • Causality: Toluene acts as the azeotropic carrier. The excess of 1-butanol pushes the equilibrium forward, while H₂SO₄ protonates the carbonyl oxygen to initiate the nucleophilic attack.

Step 2: Azeotropic Reflux & In-Process Control (IPC)
  • Action: Heat the mixture to a vigorous reflux (approx. 110°C). Monitor the water collection in the Dean-Stark trap.

  • Self-Validation: The theoretical yield of water is 18 mL. The visual cessation of water droplet formation in the trap (typically after 4-5 hours) acts as a primary physical indicator of reaction completion.

  • Analytical IPC: Withdraw a 0.1 mL aliquot, dilute with 1 mL acetonitrile, and analyze via HPLC (UV 254 nm). Proceed to the next step only when the starting material peak area is < 1.0%.

Step 3: Quench and Phase Separation
  • Action: Cool the reaction mixture to 20°C. Transfer to a separatory funnel and wash sequentially with distilled water (2 × 300 mL) and saturated aqueous NaHCO₃ (2 × 300 mL).

  • Causality: The water washes remove the bulk of the H₂SO₄ and unreacted 1-butanol. The NaHCO₃ wash is critical: it neutralizes residual acid and deprotonates any unreacted 5-sulphamoyl-o-anisic acid, forcing it into the aqueous phase as a highly soluble sodium salt. This guarantees the organic layer contains only the highly pure, lipophilic ester.

Step 4: Crystallization and Isolation
  • Action: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to approximately 300 mL. Cool the concentrated solution to 0°C for 4 hours to induce crystallization. Filter the white precipitate and wash with cold hexane (100 mL). Dry in a vacuum oven at 45°C overnight.

  • Causality: Hexane acts as an anti-solvent that washes away trace lipophilic impurities without dissolving the target crystalline ester, resulting in the >99% HPLC purity observed during validation.

References

  • 2-Methoxy-5-sulfamoylbenzoic acid | C8H9NO5S | CID 89601 Source: PubChem, National Center for Biotechnology Information (NIH) URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Proper Disposal and Safety Procedures for Butyl 5-sulphamoyl-o-anisate

As a critical intermediate in the synthesis of benzamide-class pharmaceuticals, Butyl 5-sulphamoyl-o-anisate (CAS: 53371-99-6) is a staple in many drug development laboratories. However, its specific molecular architectu...

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Author: BenchChem Technical Support Team. Date: April 2026

As a critical intermediate in the synthesis of benzamide-class pharmaceuticals, Butyl 5-sulphamoyl-o-anisate (CAS: 53371-99-6) is a staple in many drug development laboratories. However, its specific molecular architecture—featuring both a sulfonamide moiety and an ester linkage—demands rigorous, scientifically grounded disposal protocols.

This guide provides researchers and environmental health and safety (EHS) professionals with the essential causality, step-by-step methodologies, and regulatory frameworks required to manage this compound safely.

Chemical Profiling & Hazard Causality

To understand the disposal requirements for Butyl 5-sulphamoyl-o-anisate, we must first analyze its molecular formula: C₁₂H₁₇NO₅S .

Standard disposal methods, such as aqueous drain disposal or basic landfilling, are strictly prohibited. The sulfonamide group (-SO₂NH₂) is highly resistant to standard biological degradation in wastewater treatment plants, meaning it poses a risk of environmental persistence[1].

Furthermore, the presence of nitrogen (N) and sulfur (S) heteroatoms dictates its thermal destruction pathway. When subjected to standard combustion, the molecule cleaves to release carbon dioxide and water, but it also oxidizes the nitrogen and sulfur atoms into highly toxic oxides (NOx and SOx )[2]. Because these gases are primary precursors to acid rain and severe respiratory hazards, disposal cannot be achieved through simple burning. The compound must be processed in an approved chemical incinerator equipped with a secondary afterburner (to destroy volatile organic fragments) and an alkaline wet scrubber (to neutralize the acidic NOx/SOx emissions)[2].

Quantitative Data & Waste Characterization
Property / ParameterValue / ClassificationOperational Implication
Chemical Name Butyl 5-sulphamoyl-o-anisatePrimary identifier for waste manifests.
CAS Number 53371-99-6Required for EPA/RCRA and EWC tracking.
Molecular Weight 287.33 g/mol Used to calculate theoretical SOx/NOx yield.
Waste Classification Hazardous Organic WasteMust not be emptied into drains or municipal trash[1].
Combustion Byproducts CO, CO₂, NOx, SOxMandates the use of an alkaline scrubber system[2].
PPE & Safety Requirements
Equipment TypeSpecificationCausality / Justification
Hand Protection Nitrile or Neoprene glovesPrevents dermal absorption and allergic skin reactions during handling[2].
Eye Protection Chemical safety gogglesProtects against airborne dust particles or splashed solvent mixtures[3].
Respiratory NIOSH-approved N95 or P100Essential if handling dry powder to prevent inhalation of the active intermediate, which can cause allergic respiratory reactions[2].
Body Protection Chemically resistant lab coatPrevents contamination of personal clothing and minimizes exposure vectors.

Procedural Methodologies

Workflow A: Routine Laboratory Disposal Protocol

This protocol ensures that routine waste generated during synthesis or purification is safely packaged for off-site destruction.

  • Waste Characterization & Segregation: Identify the waste stream as a nitrogen/sulfur-bearing organic compound. Segregate this waste from strong oxidizing agents, heavy metals, and halogenated solvents. Mixing with halogens can create complex, highly corrosive exhaust gases during incineration.

  • Containment: Transfer solid waste (powders/crystals) into a high-density polyethylene (HDPE) container or a fiber carton lined with a compatible polymer[2]. For liquid waste (e.g., dissolved in organic solvents), collect in a halogen-free organic waste carboy.

  • Labeling: Clearly label the container with the chemical name, CAS number, and the specific hazard warning: "Hazardous Organic Waste - Contains Nitrogen and Sulfur."

  • Thermal Destruction Routing: Contract a licensed hazardous waste disposal service. Explicitly verify that their facility utilizes high-temperature incineration (>1000°C) equipped with an afterburner and an alkaline scrubber[2].

Workflow B: Emergency Spill Response Protocol

In the event of a localized laboratory spill, immediate containment is required to prevent environmental release and airborne dust formation[1].

  • Evacuate and Assess: Clear the immediate area. Ensure personnel don appropriate PPE, including respiratory protection if the spill involves dry powder[3].

  • Containment:

    • For Solid Spills: Do not dry sweep, as this material is capable of creating a dust explosion hazard[2]. Lightly moisten the powder with a compatible solvent or water to suppress dust, then cover with absorbent pads.

    • For Liquid Spills: Surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite or sand).

  • Collection: Use non-sparking tools to collect the absorbed material. Sweep the material onto paper or a dedicated scoop and place it into a sealable fiber carton or HDPE container[2].

  • Decontamination: Wash the spill area with a mild alkaline detergent solution to neutralize residual traces, followed by a thorough water rinse. Collect all wash water as hazardous waste, as it must not be released into the environment[1].

Process Visualizations

To ensure clarity in operational planning, the following diagrams map the logistical workflow and the chemical degradation pathway required for compliance.

DisposalWorkflow Start Waste Generation: Butyl 5-sulphamoyl-o-anisate Solid Solid Waste (Powder/Crystals) Start->Solid Liquid Liquid Waste (Solvent Mixtures) Start->Liquid PackageSolid Seal in compatible HDPE container Solid->PackageSolid PackageLiquid Collect in halogen-free organic waste carboy Liquid->PackageLiquid Incineration High-Temp Incineration (>1000°C) PackageSolid->Incineration PackageLiquid->Incineration Scrubber Alkaline Scrubber (Neutralizes SOx/NOx) Incineration->Scrubber Exhaust Gases End Safe Environmental Release Scrubber->End

Caption: Workflow for the segregation and thermal destruction of sulfonamide chemical waste.

ThermalDegradation Molecule C12H17NO5S (Butyl 5-sulphamoyl-o-anisate) Combustion Primary Combustion (O2 + Heat) Molecule->Combustion Intermediates CO, Volatile Organics, Unburnt Fragments Combustion->Intermediates Afterburner Afterburner (Complete Oxidation) Intermediates->Afterburner Gases CO2, H2O, SO2, NOx Afterburner->Gases Scrubbing Wet Scrubber (NaOH / Ca(OH)2) Gases->Scrubbing Salts Na2SO4, NaNO3 (Aqueous Salts) Scrubbing->Salts Neutralization

Caption: Mechanistic pathway of thermal degradation and emission scrubbing for C₁₂H₁₇NO₅S.

References

  • BenchChem. "Proper Disposal of FPrSA (Heptafluoropropane-1-sulfonamide): A Guide for Laboratory Professionals." BenchChem. 4

  • Eastman Kodak Company. "Material Safety Data Sheet - Chemical Waste Disposal." University of Wisconsin-Whitewater. 2

  • Fisher Scientific. "Safety Data Sheet - Ethyl p-toluene sulfonamide." Fisher Scientific. 1

  • EDVOTEK. "Material Safety Data Sheet - PCR-based DNA Fingerprinting." EDVOTEK. 3

Sources

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